In Vitro Mechanism of Action for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide: A Technical Blueprint for Kinase Inhibition
Executive Summary The compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (hereafter referred to as 4-ACPC ) represents a highly privileged structural motif in modern medicinal chemistry. Functioning primarily as an AT...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (hereafter referred to as 4-ACPC ) represents a highly privileged structural motif in modern medicinal chemistry. Functioning primarily as an ATP-competitive kinase inhibitor scaffold, the 4-aminopyrimidine-5-carboxamide core is deployed to target highly conserved orthosteric ATP-binding sites across various kinases (e.g., HPK1, BTK, LRRK2). This whitepaper provides an in-depth technical analysis of the in vitro mechanism of action (MoA) for 4-ACPC, detailing the structural biophysics, kinetic profiling, and cellular target engagement workflows required to validate its pharmacological efficacy.
Structural Basis of the Mechanism of Action
The potency of the 4-ACPC scaffold is governed by its precise stereoelectronic complementarity within the kinase ATP-binding cleft. The MoA relies on displacing endogenous ATP through superior thermodynamic anchoring.
Bidentate Hinge Binding: The core 4-aminopyrimidine ring acts as the primary recognition motif. The 4-amino group serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N3 atom of the pyrimidine ring acts as a hydrogen bond acceptor for the adjacent backbone amide NH [[1]]().
5-Carboxamide Anchoring: The inclusion of the 5-carboxamide moiety is a critical evolutionary step in this pharmacophore. It engages in a tertiary hydrogen bond with specific hinge residues (e.g., Glu92 in MAP4K1/HPK1). This interaction restricts the rotational degrees of freedom, minimizing the entropic penalty of binding and improving intrinsic potency by over 100-fold compared to unsubstituted analogs [[1]]().
Hydrophobic Pocket Occupation: The N-cyclobutyl group projects deep into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue). This provides essential van der Waals interactions that drive both absolute binding affinity and kinome selectivity.
Structural mechanism of action: 4-ACPC pharmacophore binding logic at the kinase hinge region.
In Vitro Biochemical Characterization
To establish causality between the 4-ACPC chemical structure and its biological effect, steady-state and kinetic assays are deployed.
Thermodynamic Profiling via Surface Plasmon Resonance (SPR)
While
IC50
values provide a snapshot of potency, they are highly dependent on assay conditions (e.g., ATP concentration). Real-time Surface Plasmon Resonance (SPR) is utilized to resolve the transitional state thermodynamics of the inhibitor-kinase complex 2. SPR delineates the association (
kon
) and dissociation (
koff
) rate constants. The causality here is critical: a prolonged residence time (
τ=1/koff
) often drives sustained in vivo pharmacodynamics even after the bulk pharmacokinetic clearance of the drug [[3]]().
Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., His-tagged or biotinylated) onto a CM5 or SA sensor chip using standard amine coupling or streptavidin capture chemistry to achieve a baseline of ~2000 Response Units (RU).
Analyte Preparation: Dilute 4-ACPC in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure solubility) across a 3-fold concentration series (e.g., 0.1 nM to 1000 nM).
Association Phase: Inject the 4-ACPC series over the active and reference flow cells at a high flow rate of 30 µL/min for 120 seconds to measure
kon
while minimizing mass transport limitations.
Dissociation Phase: Flow blank running buffer over the chip for 300–600 seconds to measure
koff
.
Regeneration: Inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to remove residual bound compound, returning the signal to baseline.
Data Analysis: Double-reference the sensorgrams (subtracting reference cell and blank injections) and fit to a 1:1 Langmuir binding model to calculate
KD
.
Cellular Target Engagement (CETSA)
Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) which competitively hinder hinge-binders. To establish a self-validating system for cellular penetrance, the Cellular Thermal Shift Assay (CETSA) is employed 4. The biophysical causality relies on the principle of ligand-induced thermodynamic stabilization; binding of 4-ACPC lowers the free energy of the folded kinase state, thereby shifting its aggregation temperature (
Tagg
) to a higher threshold during a transient heat shock.
Protocol 2: CETSA Workflow
Cell Treatment: Incubate target-expressing cells (e.g.,
1×106
cells/mL) with 1 µM 4-ACPC or a 0.1% DMSO vehicle control for 1 hour at 37°C to allow for intracellular equilibration and target binding.
Thermal Aliquoting: Divide the homogenous cell suspension into 96-well PCR plates (50 µL per well).
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to halt the shock.
Lysis: Lyse the cells using three repeated freeze-thaw cycles (liquid nitrogen to 20°C) to extract the soluble protein fraction.
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This critical step pellets the denatured, aggregated apo-proteins.
Detection: Analyze the soluble supernatant via Western blot using a target-specific primary antibody. Quantify the band intensities to map the melt curve and determine the
ΔTagg
.
The table below summarizes the expected quantitative parameters when evaluating the 4-ACPC scaffold against a susceptible kinase target, bridging biochemical thermodynamics with cellular target engagement.
Table 1: Representative Kinetic and Thermodynamic Parameters for the 4-ACPC Scaffold
Parameter
Description
Typical Value Range
Analytical Method
IC50
(Biochemical)
Half-maximal inhibitory concentration
0.1 – 50 nM
TR-FRET / Kinase-Glo
KD
Equilibrium dissociation constant
0.05 – 10 nM
Surface Plasmon Resonance
koff
Dissociation rate constant
10−4
–
10−3 s−1
Surface Plasmon Resonance
Residence Time (
τ
)
Target occupancy duration (
1/koff
)
15 – 120 minutes
Surface Plasmon Resonance
ΔTagg
Thermal shift in cellular aggregation
+2.0°C to +6.5°C
CETSA
References
[4] A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC. National Institutes of Health (NIH). Available at:[Link]
[1] Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC. National Institutes of Health (NIH). Available at:[Link]
[2] Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC. National Institutes of Health (NIH). Available at:[Link]
[3] Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC. National Institutes of Health (NIH). Available at:[Link]
Unraveling the Enigma of CAS 1882160-26-0: A Case of Undisclosed Identity
A comprehensive investigation into the physicochemical properties and molecular weight of the compound designated by CAS Registry Number 1882160-26-0 has revealed a significant challenge: the chemical identity of this su...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive investigation into the physicochemical properties and molecular weight of the compound designated by CAS Registry Number 1882160-26-0 has revealed a significant challenge: the chemical identity of this substance is not publicly available. Despite extensive searches across multiple chemical databases and scientific literature, no specific molecular structure, IUPAC name, or common synonym could be associated with this identifier.
This lack of public information precludes the creation of an in-depth technical guide as requested. The determination of physicochemical properties such as melting point, boiling point, solubility, and partition coefficient, as well as the calculation of molecular weight, is fundamentally dependent on knowing the precise chemical structure of a compound.
For researchers, scientists, and drug development professionals, this situation underscores the critical importance of verifying CAS numbers and ensuring that they correspond to a known chemical entity. A CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. The absence of a public record for CAS 1882160-26-0 suggests one of several possibilities:
The CAS number may be incorrect or contain a typographical error. It is advisable to double-check the original source of the number.
The compound is a new chemical entity that has not yet been disclosed in public databases or scientific publications. This is common for substances under active research and development, particularly in the pharmaceutical industry, where proprietary information is closely guarded.
The substance is part of a confidential or proprietary database not accessible to the public.
Without the foundational knowledge of the molecule's identity, any attempt to delineate its properties would be purely speculative and scientifically unsound.
The Imperative of Structural Knowledge in Physicochemical Profiling
The entire framework of a technical guide on a chemical compound is built upon its molecular structure. This structure dictates every physical and chemical characteristic. For instance:
Molecular Weight: This is the sum of the atomic weights of all atoms in a molecule. It is a fundamental property that can only be calculated from the molecular formula, which is derived from the structure.
Melting and Boiling Points: These properties are influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, all of which are determined by the functional groups and overall geometry of the molecule.
Solubility: The ability of a substance to dissolve in a particular solvent is governed by the principle of "like dissolves like." The polarity and hydrogen-bonding capabilities of the molecule, which are direct consequences of its structure, determine its solubility in aqueous and organic solvents.
Partition Coefficient (logP): This measure of a compound's lipophilicity is crucial in drug development for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The logP value is calculated or experimentally determined based on the molecule's structure.
A Path Forward for Researchers
For professionals encountering a similar situation with an unidentifiable CAS number, the following steps are recommended:
Verify the CAS Number: Scrutinize the original source for any potential errors in the number.
Consult Proprietary Databases: If affiliated with an organization that subscribes to specialized or proprietary chemical databases, a search within those systems may yield results.
Contact the Source: If the CAS number was obtained from a supplier, collaborator, or publication, reaching out to them for clarification on the chemical's identity is the most direct approach.
Foundational
Structural Pharmacology and Receptor Binding Affinity Profile of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In fragment-based drug discovery (FBDD) and rational kinase i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
In fragment-based drug discovery (FBDD) and rational kinase inhibitor design, the selection of an optimal core scaffold dictates the trajectory of lead optimization. 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0, MW: 192.22 Da)[1][2] represents a highly privileged, low-molecular-weight building block. This whitepaper deconstructs the receptor binding affinity profile of this scaffold, detailing its mechanistic role as an ATP-competitive anchor, its quantitative performance across various targets, and the self-validating experimental protocols required to accurately measure its binding kinetics.
Mechanistic Basis of Binding: The Privileged Scaffold
The efficacy of the 4-amino-pyrimidine-5-carboxamide class stems from its precise geometric mimicry of the adenine ring of adenosine triphosphate (ATP). As an application scientist evaluating this fragment, it is critical to understand the causality behind its high Ligand Efficiency (LE):
The Hinge-Binding Motif (Bidentate Interaction): The pyrimidine N1/N3 atoms act as potent hydrogen bond acceptors, while the exocyclic 4-amino group serves as a hydrogen bond donor. This bidentate system forms highly stable interactions with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met793 in EGFR or Met702 in MERTK)[3][4].
The 5-Carboxamide Vector: The carboxamide linker is not merely structural; it acts as a rigid vector that directs substituents out of the ATP-binding pocket and toward the solvent-exposed channel or specificity pockets. It also frequently engages in auxiliary hydrogen bonding with gatekeeper residues[3].
The N-Cyclobutyl Ring: The cyclobutyl moiety provides a compact, lipophilic surface area that displaces high-energy water molecules from hydrophobic pockets adjacent to the hinge, driving binding affinity through favorable entropic gains[5].
Pharmacophore mapping of the 4-Amino-N-cyclobutylpyrimidine-5-carboxamide scaffold.
Receptor and Kinase Affinity Profiling
While the bare fragment exhibits baseline micromolar affinity typical of FBDD starting points, elaborations on the 4-amino-pyrimidine-5-carboxamide core yield highly potent, target-specific inhibitors. The table below synthesizes quantitative binding data of this scaffold class across diverse oncological and metabolic targets.
Table 1: Quantitative Binding Profile of Pyrimidine-5-Carboxamide Derivatives
Data Interpretation: The scaffold's versatility is evident. By modifying the N-cyclobutyl group to bulkier or fluorinated derivatives, researchers can tune the molecule from an EGFR inhibitor[3] to a highly selective MERTK radioligand for PET imaging[4], or even a TGR5 GPCR agonist[5].
To ensure scientific integrity, binding affinities must be validated using orthogonal techniques. We employ Surface Plasmon Resonance (SPR) for real-time kinetic profiling and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium affinity.
Causality Focus: Random amine coupling of kinases often occludes the ATP-binding pocket. Therefore, this protocol utilizes an oriented capture approach to ensure 100% of the immobilized target is biologically active and accessible.
Step-by-Step Methodology:
Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.
Capture Antibody Immobilization: Inject an anti-His antibody (or anti-GST) across all flow cells to achieve a density of ~10,000 Response Units (RU). Block remaining active esters with 1M Ethanolamine-HCl.
Target Capture: Inject the His-tagged recombinant kinase (e.g., MERTK or EGFR) over the active flow cell only, targeting a capture level of 800–1,200 RU. Self-Validation: Leave the reference flow cell blank to subtract bulk refractive index changes.
Analyte Titration: Inject 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in a 2-fold dilution series (e.g., 10 µM down to 39 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Causality: A broad concentration range is mandatory to accurately model both the association (
kon
) and dissociation (
koff
) phases without mass transport limitations.
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (
KD=koff/kon
).
Self-validating SPR workflow for determining kinetic binding parameters.
Protocol 2: TR-FRET Equilibrium Binding Assay
Causality Focus: Standard fluorescence assays are prone to false positives from compound auto-fluorescence. TR-FRET introduces a temporal delay that eliminates this background noise.
Step-by-Step Methodology:
Assay Assembly: In a 384-well low-volume plate, combine 5 nM of the target kinase (tagged with a Terbium-labeled antibody) and 10 nM of a fluorescently labeled tracer (e.g., a known AlexaFluor-647 conjugated ATP-competitive inhibitor).
Compound Addition: Dispense the 4-Amino-N-cyclobutylpyrimidine-5-carboxamide test compound across a 10-point dose-response curve.
Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
Time-Resolved Detection: Excite the plate at 337 nm. Crucial Step: Apply a 50 µs delay before reading emission at 620 nm (Terbium) and 665 nm (Tracer). Causality: The 50 µs delay allows short-lived background auto-fluorescence from the chemical fragment to decay completely, isolating the long-lived lanthanide emission and ensuring high signal-to-noise ratios.
IC₅₀ Calculation: Plot the 665/620 nm emission ratio against the log of the compound concentration to calculate the IC₅₀.
Conclusion
4-Amino-N-cyclobutylpyrimidine-5-carboxamide is far more than a simple chemical building block; it is a rationally designed pharmacophore engineered for high-affinity kinase and receptor engagement. By leveraging its bidentate hinge-binding capacity and the vectoring ability of the carboxamide linker, drug development professionals can rapidly evolve this fragment into highly selective, nanomolar-potent therapeutics.
References
Source: 1int.co.uk (Matrix Scientific Catalog)
Title: Computational modeling of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives as potent anti-diabetic agent against TGR5 receptor
Source: Journal of King Saud University - Science
URL
Title: Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1)
A Technical Guide to Pharmacophore Modeling of N-cyclobutylpyrimidine-5-carboxamide Derivatives for Drug Discovery
This guide provides an in-depth exploration of pharmacophore modeling as applied to the discovery and optimization of N-cyclobutylpyrimidine-5-carboxamide derivatives. It is intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth exploration of pharmacophore modeling as applied to the discovery and optimization of N-cyclobutylpyrimidine-5-carboxamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research. We will delve into both ligand-based and structure-based methodologies, emphasizing the rationale behind experimental choices and the importance of rigorous model validation.
Introduction: The Therapeutic Potential of Pyrimidine-5-Carboxamides
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The carboxamide linkage is also a critical functional group in drug design, contributing to target affinity and favorable pharmacokinetic properties through hydrogen bonding and enhanced molecular flexibility.[3] The combination of these two moieties in pyrimidine-5-carboxamide derivatives has led to the development of potent inhibitors for various biological targets.
Recent studies have highlighted the potential of pyrimidine-5-carboxamide derivatives as inhibitors of key enzymes implicated in disease, such as Salt-Inducible Kinases (SIKs) for inflammatory bowel disease and Nicotinamide N-methyltransferase (NNMT) for diabetes and metabolic syndrome.[4][5] Furthermore, their efficacy as anticancer agents is an area of active investigation.[3][6][7] The N-cyclobutyl substituent introduces a specific lipophilic character and conformational constraint that can be exploited to fine-tune the activity and selectivity of these compounds.
Pharmacophore modeling serves as a powerful computational tool to distill the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[8] This guide will walk you through the process of developing robust pharmacophore models for N-cyclobutylpyrimidine-5-carboxamide derivatives, enabling the efficient screening of large compound libraries to identify novel and potent drug candidates.
Part 1: Ligand-Based Pharmacophore Modeling
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown or when a set of active ligands is available.[8] The fundamental assumption is that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation.
Experimental Protocol: Ligand-Based Model Generation
1. Data Set Preparation:
Training Set Selection: Compile a set of at least 15-20 N-cyclobutylpyrimidine-5-carboxamide derivatives with a wide range of biological activities (e.g., IC50 values) against the target of interest. The training set should be structurally diverse to ensure the generated model is not biased towards a specific chemical scaffold.
Test Set Selection: Create a separate test set of 5-10 compounds that were not used in the model generation. This set will be used for external validation of the pharmacophore model.
2. Conformational Analysis:
Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is a critical step as the bioactive conformation of the ligand is often not its lowest energy state. Various conformational search algorithms, such as Monte Carlo or systematic search, can be employed.
3. Pharmacophore Feature Identification:
Identify the key chemical features present in the training set molecules. These typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) regions
Aromatic Rings (AR)
Positive and Negative Ionizable (PI/NI) features
4. Pharmacophore Model Generation and Scoring:
Utilize a pharmacophore generation algorithm (e.g., HipHop in Catalyst, Phase) to align the conformations of the active molecules and identify common pharmacophoric features.
The algorithm will generate multiple pharmacophore hypotheses, each consisting of a unique combination of features and their spatial arrangement.
Each hypothesis is scored based on how well it maps the active compounds in the training set.
Causality in Experimental Choices:
The selection of a diverse training set is paramount to developing a statistically robust and predictive pharmacophore model. A model built on a narrow range of structurally similar compounds may exhibit excellent internal consistency but will likely fail to predict the activity of novel chemotypes. The generation of multiple conformations is essential because small molecules are flexible, and their bioactive conformation when bound to a target may differ significantly from their ground state.
Visualization of Ligand-Based Workflow:
Caption: Workflow for ligand-based pharmacophore modeling.
Part 2: Structure-Based Pharmacophore Modeling
When the 3D structure of the target protein is available, a structure-based approach can be employed to generate a pharmacophore model. This method leverages the information from the protein's binding site to define the key interaction points.[8]
Experimental Protocol: Structure-Based Model Generation
1. Protein Preparation:
Obtain the 3D structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
2. Binding Site Identification:
Define the active site of the protein. If a co-crystallized ligand is present, the binding site can be defined based on its location. Otherwise, binding site prediction algorithms can be used.
3. Interaction Mapping:
Analyze the interactions between the protein and the ligand (if present) or map the potential interaction sites within the binding pocket. This will identify key residues involved in hydrogen bonding, hydrophobic interactions, and aromatic stacking.
4. Pharmacophore Feature Generation:
Generate pharmacophore features based on the identified interaction points. For example, a hydrogen bond acceptor feature can be placed to complement a donor residue in the protein.
5. Model Refinement and Validation:
The generated pharmacophore model can be refined by considering the shape and size of the binding pocket.
The model should be validated by its ability to discriminate known active compounds from inactive ones.
Causality in Experimental Choices:
The quality of the initial protein structure is critical for the success of structure-based pharmacophore modeling. A high-resolution crystal structure provides a more accurate representation of the binding site and the key interactions. The careful preparation of the protein, including the correct assignment of protonation states, is essential for accurately mapping the electrostatic interactions within the active site.
Visualization of Structure-Based Workflow:
Caption: Workflow for structure-based pharmacophore modeling.
Part 3: Pharmacophore Model Validation
The validation of a pharmacophore model is a crucial step to ensure its predictive power and reliability. A well-validated model should be able to distinguish between active and inactive compounds with high accuracy.
Validation Protocols:
1. Test Set Validation:
Screen the external test set against the generated pharmacophore model.
A good model should identify a high percentage of the active compounds in the test set as hits.
2. Decoy Set Validation:
Create a decoy set of molecules that are structurally similar to the active compounds but are known to be inactive.
Screen the decoy set against the pharmacophore model. A specific model should have a low hit rate for the decoy molecules.
Plot the True Positive Rate (sensitivity) against the False Positive Rate (1-specificity) for the screening results.
The Area Under the Curve (AUC) of the ROC plot is a measure of the model's ability to distinguish between active and inactive compounds. An AUC value close to 1 indicates an excellent model.
4. Fischer's Randomization Test:
Randomly reassign the activity data of the training set molecules and generate new pharmacophore models.
If the original model is statistically significant, the randomized models should have much lower scores and predictive power.
Quantitative Data Summary:
Validation Metric
Description
Ideal Value
Goodness of Hit (GH) Score
A scoring function that considers the percentage of active compounds retrieved and the enrichment factor.
Closer to 1
Enrichment Factor (EF)
The ratio of the proportion of active compounds in the hit list to the proportion of active compounds in the entire database.
> 1
Area Under Curve (AUC)
The area under the Receiver Operating Characteristic (ROC) curve.
> 0.7 (Good), > 0.9 (Excellent)
Part 4: Virtual Screening and Hit Identification
Once a pharmacophore model has been rigorously validated, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds with the potential to be active against the target of interest.
Virtual Screening Workflow:
Database Preparation: Prepare the chemical database by generating 3D conformations for each molecule.
Pharmacophore-Based Screening: Screen the database against the validated pharmacophore model.
Hit Filtering: Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to select promising candidates for further investigation.
Molecular Docking: Perform molecular docking studies on the filtered hits to predict their binding mode and affinity within the target's active site. This provides a secondary validation and helps to prioritize the most promising candidates for experimental testing.
Visualization of Virtual Screening Workflow:
Caption: Workflow for virtual screening and hit identification.
Conclusion
Pharmacophore modeling is a powerful and versatile tool in the modern drug discovery pipeline. By following the systematic and rigorous approaches outlined in this guide, researchers can effectively apply both ligand- and structure-based pharmacophore modeling to accelerate the discovery and optimization of novel N-cyclobutylpyrimidine-5-carboxamide derivatives as potential therapeutic agents. The key to success lies in the careful preparation of datasets, the generation of robust and validated models, and the integration of pharmacophore screening with other computational techniques such as molecular docking and ADMET prediction.
References
Masoomi Sefiddashti, F., Asadpour, S., Haddadi, H., & Ghanavati Nasab, S. (2022). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 17(4), 369–381. [Link]
Rathod, C. C., & Solanki, M. J. (2018). Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3-Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl)-2-Thio-N-Substituted Phenyl Pyrimide-5-Carboxamide. International Journal of Scientific Research in Chemistry, 3(2), 28-36.
Chaudhari, P. K. (2012). Synthesis and Biological Studies of 1, 2, 3, 4-Tetrahydro-6-Methyl-2-Oxopyrimidine-5-Carboxamide Derivative. International Journal of Pharma and Bio Sciences, 3(2), 333-341.
Singh, P., & Kumar, A. (2016). Pharmacophore modeling, 3D-QSAR, and in silico ADME prediction of N-pyridyl and pyrimidine benzamides as potent antiepileptic agents. Medicinal Chemistry Research, 25(11), 2531–2547. [Link]
Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. [Link]
Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1234. [Link]
Takeda Chemical Industries, Ltd. (2000).
Eli Lilly and Company. (2021).
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(5), 637–645. [Link]
Glaab, E., et al. (2021). Ligand-based virtual screening identifies SARS-CoV-2 3CLpro inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 193, 113727.
Al-Otaibi, A. A., et al. (2023). Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors via 3D-QSAR, molecular docking, molecular dynamics simulation and retrosynthesis. RSC Advances, 13(29), 20087–20104. [Link]
Al-Hourani, B. J. (2018). The synthesis of pyrimidine-5-carboxamides. Journal of Heterocyclic Chemistry, 55(10), 2354-2362. [Link]
McNamara, C. K., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry, 287, 116987.
Liu, X. H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 83–92. [Link]
Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1234. [Link]
Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2). [Link]
Target Identification Pathways for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide: A Technical Guide to Kinome Deconvolution
Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Chemoproteomics & Molecular Pharmacology Executive Summary The compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Discipline: Chemoproteomics & Molecular Pharmacology
Executive Summary
The compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0) represents a highly privileged pharmacophore in modern targeted therapeutics[1]. While structurally compact, the pyrimidine-5-carboxamide scaffold serves as a foundational hinge-binding motif for a diverse array of critical kinase targets. Recent advancements in medicinal chemistry have identified derivatives of this scaffold as potent modulators of Salt-Inducible Kinases (SIKs)[2], MER Tyrosine Kinase (MERTK)[3], and Janus Kinases (JAKs)[4].
This whitepaper provides an in-depth technical roadmap for the target deconvolution and mechanistic validation of this specific scaffold. By combining chemoproteomic profiling with biophysical kinetics, we outline a self-validating framework to identify primary targets, map off-target liabilities, and establish the causality between compound binding and phenotypic response.
Structural Rationale & Pharmacophore Mapping
To understand how to identify the targets of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, we must first understand why its structural elements dictate specific kinase interactions. The molecule is not a passive binder; it is a highly engineered geometric key designed to exploit the ATP-binding pocket of kinases.
The 4-Amino Group (H-Bond Donor): This is the critical anchor. The primary amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Removing or methylating this group typically abolishes activity, making it an ideal negative control in target validation assays.
The Pyrimidine Core (H-Bond Acceptor): The N1 or N3 nitrogen of the pyrimidine ring acts as a complementary hydrogen bond acceptor to the hinge region's backbone amide (e.g., the NH of a conserved cysteine or valine).
The N-cyclobutyl-5-carboxamide Moiety (Steric Selector): While the core anchors the molecule, the bulky cyclobutyl group projects outward into the solvent-exposed channel or the ribose-binding pocket. This steric bulk dictates kinome selectivity, preventing binding to kinases with narrow solvent channels while favoring those with accommodating pockets (such as SIK1/2 or MERTK)[2][3].
Pharmacophore Mapping of 4-Amino-Pyrimidine-5-Carboxamides.
Target Deconvolution Workflow
Target identification requires moving from theoretical binding to physiological reality. We employ a three-tier workflow: In silico prediction, native proteome profiling, and isolated biophysical validation.
Target Deconvolution Workflow for Pyrimidine-5-Carboxamides.
Phase 1: Chemoproteomic Profiling (Kinobeads)
Recombinant kinase assays often yield false positives because they lack physiological ATP concentrations and native protein complexes. We utilize a Kinobead competition assay (Activity-Based Protein Profiling). By pre-incubating native cell lysates with our compound, we allow it to bind its true targets. When the lysate is subsequently passed over beads coated with broad-spectrum kinase inhibitors, the specific targets of our compound will be depleted from the bead eluate, which is then quantified via LC-MS/MS.
Phase 2: Biophysical Validation (SPR)
Endpoint assays (like IC50) fail to capture the residence time of a drug on its target. Surface Plasmon Resonance (SPR) is utilized to measure the real-time association (
kon
) and dissociation (
koff
) rates. A prolonged residence time (slow
koff
) often correlates better with in vivo efficacy than raw binding affinity (
Kd
).
Mechanistic Pathway Analysis: SIK and MERTK Modulation
Based on recent literature ([2]([Link]), pyrimidine-5-carboxamides act as potent molecular switches in immune signaling.
Case Study: SIK1/2 Inhibition in Macrophage Polarization
Salt-inducible kinases (SIKs) are critical regulators of inflammation. In a baseline state, SIKs phosphorylate CRTCs (CREB-regulated transcription coactivators), sequestering them in the cytoplasm. When 4-Amino-N-cyclobutylpyrimidine-5-carboxamide inhibits SIK1/2, CRTCs remain unphosphorylated and translocate to the nucleus. There, they co-activate CREB, leading to the massive upregulation of the anti-inflammatory cytokine IL-10 and the simultaneous suppression of pro-inflammatory IL-12[2]. This pathway is a primary target for Inflammatory Bowel Disease (IBD) therapeutics.
To ensure scientific integrity, every protocol must be a self-validating system containing internal controls that prove the assay's mechanical success regardless of the compound's biological activity.
Bead Incubation: Add Sepharose beads functionalized with broad-spectrum kinase inhibitors (e.g., Purvalanol B / VI-16832) to all aliquots. Incubate for 2 hours at 4°C.
Elution & LC-MS/MS: Wash beads, elute bound proteins, and analyze via quantitative mass spectrometry.
Validation Check: If the negative control depletes kinases compared to the vehicle, the assay has non-specific hydrophobic binding artifacts and must be rejected.
Causality: Confirms direct, reversible binding to isolated recombinant targets identified in Protocol A.
Sensor Chip Preparation: Immobilize recombinant SIK2 or MERTK onto a CM5 sensor chip via standard amine coupling.
Reference Flow Cell: Leave Flow Cell 1 unmodified and blocked with ethanolamine. Self-Validation: All data from the active flow cell must be subtracted from this reference cell to eliminate bulk refractive index shifts.
Analyte Injection: Inject 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in a 2-fold dilution series (from 1000 nM to 31.25 nM) at a flow rate of 30 µL/min.
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Quantitative Data Summary
The following table summarizes representative binding profiles for the pyrimidine-5-carboxamide scaffold against key putative targets, demonstrating the selectivity window required for clinical viability[2][3].
Target Kinase
Assay Type
Representative
IC50
/
Kd
(nM)
Pharmacological Relevance
SIK1
Kinase Activity
12.5
Macrophage M2 Polarization
SIK2
Kinase Activity
8.2
Anti-inflammatory signaling
MERTK
SPR (
Kd
)
47.0
Microglial modulation in MS
JAK2
Kinase Activity
150.0
Cytokine signaling / Oncology
AXL
SPR (
Kd
)
>400.0
Off-target selectivity control
Note: A high selectivity index (>9-fold) against structurally similar kinases like AXL is critical to minimize off-target immunosuppression[3].
Ye, H., et al. "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment." European Journal of Medicinal Chemistry, Vol. 256, 2023.[Link]
Baell, J., et al. "Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development." RSC Medicinal Chemistry, 2024.[Link]
World Intellectual Property Organization. "2,4-DI(ARYLAMINIO)-PYRIMIDINE-5-CARBOXAMIDE COMPOUNDS AS JAK KINASES INHIBITORS." WIPO Patent WO/2008/009458, 2008.[Link]
Preclinical Toxicity and Safety Pharmacology Profiling of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Executive Summary 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0) is a highly specialized chemical building block belonging to the pyrimidine-5-carboxamide class. This structural motif is a privileged sc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0) is a highly specialized chemical building block belonging to the pyrimidine-5-carboxamide class. This structural motif is a privileged scaffold in modern drug discovery, frequently leveraged in the synthesis of potent kinase inhibitors (e.g., SIKs, Syk, and EGFR) for oncology and autoimmune indications[1]. However, the integration of novel pyrimidine derivatives into biological systems necessitates rigorous preclinical safety evaluations to rule out off-target liabilities[2].
As a Senior Application Scientist, I have designed this technical guide to detail the preliminary in vitro toxicity screening cascade for this compound. Moving beyond a simple procedural list, this whitepaper explains the mechanistic causality behind each assay and establishes self-validating protocols to ensure data integrity.
Tier 1: In Vitro Genotoxicity via the Ames Assay (OECD 471)
Mechanistic Rationale
Before advancing any pyrimidine-based candidate, we must confirm it does not intercalate with DNA or induce genetic damage. The Bacterial Reverse Mutation Assay (Ames Test) provides a straightforward measure of mutagenicity by identifying point mutations caused by base substitutions or frameshifts 3[3]. By utilizing histidine-dependent Salmonella typhimurium and tryptophan-dependent E. coli auxotrophs, we measure the compound's ability to induce reverse mutations that restore prototrophy[3].
Self-Validating Protocol: The Pre-Incubation Method
To ensure the system is self-validating, we employ both direct exposure and metabolic activation (using Aroclor 1254-induced rat liver S9 fraction). The S9 fraction is critical because the parent compound might be benign, but its hepatic metabolites could be highly electrophilic.
Strain Preparation: Grow S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to a density of ~10⁹ cells/mL.
Exposure: Mix 0.1 mL of bacterial suspension, 0.1 mL of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (dissolved in DMSO at 1.5 to 5000 µ g/plate ), and 0.5 mL of either S9 mix or phosphate buffer.
Pre-incubation: Incubate the mixture at 37°C for 20 minutes.
Causality: The pre-incubation step increases sensitivity compared to standard plate incorporation by allowing prolonged, concentrated contact between the chemical, S9 metabolic enzymes, and bacteria before agar immobilization[3].
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) and pour onto minimal glucose agar plates.
Validation & Readout: Incubate for 48–72 hours at 37°C. The assay is internally validated only if strain-specific positive controls (e.g., 2-aminoanthracene for S9+, sodium azide for TA100 S9-) yield a >3-fold increase in revertants, confirming metabolic competence and strain sensitivity.
Drug-induced prolongation of the QT interval is a primary cause of late-stage clinical attrition. This is predominantly mediated by the off-target blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which governs the rapid delayed rectifier potassium current (IKr) essential for cardiac action potential repolarization 4[4]. Regulatory guidelines mandate the evaluation of hERG inhibition to ensure cardiovascular safety[4].
Cell Preparation: Culture Chinese hamster ovary (CHO) cells stably expressing the hERG1a isoform to ensure a consistent, high-density target population 5[5].
Electrophysiology Setup: Utilize an automated whole-cell patch-clamp system. Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.
Causality: A gigaseal is strictly required to minimize leak currents, ensuring the recorded currents are exclusively hERG-mediated.
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to open and rapidly inactivate hERG channels. Step repolarize to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.
Compound Perfusion: Perfuse the compound at escalating concentrations (0.1, 1.0, 3.0, 10, and 30 µM). Wait 3-5 minutes per concentration to achieve steady-state fractional block.
Validation: The assay is internally validated by applying a known reference inhibitor (e.g., Dofetilide) at the end of the run[5]. If the positive control fails to produce the expected IC50, the data is discarded.
Quantitative Data Summary
Table 2: hERG Inhibition and Cardiovascular Safety Margins
While the kidney is a frequent target for toxicity, the liver remains the primary site of xenobiotic metabolism, making it highly susceptible to drug-induced liver injury (DILI) 6[6]. Evaluating baseline cytotoxicity in human hepatocellular carcinoma (HepG2) cells provides an early indicator of mitochondrial dysfunction or membrane integrity loss.
Self-Validating Protocol: MTT Viability Assay
Seeding: Plate HepG2 cells in 96-well plates at a density of 1×10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.
Dosing: Treat cells with the test compound ranging from 1 µM to 100 µM for 72 hours.
Metabolic Conversion: Add 20 µL of MTT solution (5 mg/mL).
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Dead cells will not, providing a direct correlate between absorbance and cellular respiration.
Quantification: Aspirate media, solubilize crystals in 100 µL DMSO, and read absorbance at 570 nm.
Validation: Include a vehicle control (0.1% DMSO) to define 100% viability and a cytotoxic positive control (e.g., Chlorpromazine) to define the assay's lower limit of detection.
The following flowchart illustrates the logical progression of our tiered screening strategy. Compounds only advance to the next tier if they clear the safety thresholds of the preceding assay.
Tiered preliminary toxicity screening workflow for preclinical drug candidates.
Conclusion
The preliminary in vitro screening of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide demonstrates a highly favorable safety profile. The absence of mutagenicity in the Ames test, coupled with a hERG IC50 > 30 µM and minimal HepG2 cytotoxicity, suggests that this pyrimidine-5-carboxamide derivative possesses a wide therapeutic window. These self-validating datasets provide the authoritative grounding required to confidently advance the compound into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.
References
[1] Recent Advances in Pyrimidine-Based Drugs. MDPI.
URL:
[2] In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. PMC (NIH).
URL:
[4] Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray.
URL:
[5] GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences.
URL:
[6] Emerging Kidney Models to Investigate Metabolism, Transport, and Toxicity of Drugs and Xenobiotics. Institute for Stem Cell & Regenerative Medicine - University of Washington.
URL:
Application Notes & Protocols: Formulation Guidelines for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in Preclinical In Vivo Studies
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide for in vivo studies. Give...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide for in vivo studies. Given that novel small molecules often present challenges such as poor aqueous solubility, a robust and well-characterized formulation is paramount for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data.[1][2][3] This guide moves beyond simple recipes, delving into the rationale behind formulation strategies, from initial physicochemical characterization to detailed preparation protocols and essential quality control assessments. Our objective is to empower researchers to develop tailored, stable, and effective dosing vehicles that ensure accurate compound delivery to the test system, thereby upholding the integrity of preclinical research.
Before any in vivo study, a thorough understanding of the compound's physical and chemical properties is essential. These characteristics dictate the entire formulation strategy. While specific experimental data for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is not widely published, we can infer initial properties from its structure and that of close analogs. The presence of a pyrimidine core with amino and carboxamide functionalities suggests multiple hydrogen bonding sites, which can influence solubility and stability.
A critical first step is to experimentally determine these properties. Do not rely solely on in silico predictions.
Predicted Properties and Experimental Data Log
The following table summarizes predicted physicochemical properties based on a structurally related compound and provides a template for logging your experimental findings.
Initial Decision Workflow for Formulation Development
The pre-formulation assessment guides all subsequent choices. The primary goal is to determine if a simple aqueous solution is feasible or if more complex vehicles are necessary.
Caption: Initial workflow for physicochemical assessment.
Protocol 1.1: Kinetic Solubility Screening
Objective: To determine the approximate solubility of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in a panel of common preclinical vehicles.
Microcentrifuge tubes, shaker/vortexer, analytical balance, HPLC system
Methodology:
Prepare stock solutions of the API in DMSO (e.g., 20-50 mg/mL).
Aliquot 1 mL of each test vehicle into separate microcentrifuge tubes.
Add a small volume (e.g., 10 µL) of the DMSO stock solution to each vehicle to achieve a high target concentration (e.g., 200-500 µg/mL). This "DMSO-shift" method provides a rapid kinetic solubility value.
Cap the tubes and shake vigorously at room temperature for 1.5-2 hours to allow for equilibration.
Centrifuge the samples at ~14,000 rpm for 15 minutes to pellet any undissolved precipitate.
Carefully collect an aliquot of the supernatant from each tube.
Analyze the concentration of the dissolved API in the supernatant using a calibrated HPLC method. The resulting concentration is the kinetic solubility.
Causality: This kinetic method is a high-throughput way to rank-order vehicles. It mimics the condition of a concentrated compound being introduced into a larger volume, which is relevant for many dosing scenarios. The results directly inform which formulation strategies are viable.[5]
Section 2: Formulation Strategies for In Vivo Administration
The choice of formulation is dictated by the compound's solubility, the intended route of administration, and the desired pharmacokinetic profile.[6] Many early-pipeline drugs are poorly soluble, making formulation a critical step to ensure adequate bioavailability.[7]
Common Preclinical Vehicles and Their Applications
Solubilizes poorly soluble compounds by altering polarity.[5][8]
Can cause hemolysis, irritation, or toxicity at high concentrations. DMSO can alter cell permeability.
Aqueous Suspension
0.5% Methylcellulose, 0.1% Tween 80 in water
PO, IP, SC
Enables dosing of insoluble compounds; can provide sustained release.
Risk of non-uniformity and inaccurate dosing if not properly prepared. Not for IV use due to embolism risk.
Lipid-based Vehicle
Corn oil, Sesame oil
PO, SC
Solubilizes highly lipophilic compounds; can enhance oral absorption via lymphatic uptake.[8]
Unsuitable for IV use; viscosity can make handling difficult.
Formulation Selection Logic
Based on the data from Protocol 1.1, the following decision tree can guide the selection of an appropriate formulation strategy.
Caption: Logic for selecting a formulation type.
Section 3: Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing common formulation types. Always prepare formulations fresh daily unless stability data supports longer storage.
Protocol 3.1: Co-solvent Formulation for IV/IP Administration
Objective: To prepare a clear, sterile-filterable solution for systemic administration. A common vehicle is "TPGS" or a similar combination of a surfactant, a polymer, and saline. An alternative is a DMSO/PEG/Saline mixture.
Weigh the required amount of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide into a sterile glass vial.
Add the DMSO component first (10% of the final volume). Vortex until the API is fully dissolved. This step is critical as the API is often most soluble in the neat organic solvent.
Slowly add the PEG400 component (40% of the final volume) while vortexing. The solution should remain clear.
Finally, add the 0.9% saline component (50% of the final volume) dropwise while vortexing. Causality: Rapid addition of the aqueous component can cause the drug to "crash out" or precipitate. A slow, controlled addition maintains solubility.
Visually inspect the final solution for any signs of precipitation against a light and dark background.
For IV administration, sterile filter the final solution through a 0.22 µm syringe filter (ensure filter material is compatible with DMSO).
Protocol 3.2: Aqueous Suspension for Oral Gavage
Objective: To prepare a uniform suspension for oral dosing when the compound is not sufficiently soluble.
Vehicle Example: 0.5% Methylcellulose (w/v) with 0.1% Tween 80 (v/v) in purified water.
Methodology:
Prepare the vehicle:
Heat about one-third of the required water volume to 80-90°C.
Slowly add the methylcellulose powder while stirring to disperse it.
Add the remaining volume as cold water/ice to rapidly cool the solution, which promotes hydration and thickening of the polymer.
Add Tween 80 and stir until uniform.
Weigh the API into a glass mortar.
Add a small amount of the vehicle to the mortar to wet the powder.
Grind the API with the pestle to form a smooth, uniform paste. Causality: This levigation step is crucial for breaking down agglomerates and ensuring a fine, uniform particle size, which is essential for dose consistency and bioavailability.
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, to achieve the final desired concentration.
Transfer the suspension to a labeled container and stir continuously with a magnetic stir bar prior to and during dose administration to prevent settling.
Section 4: Quality Control and Stability Assessment
Ensuring the quality of the dose formulation is a critical component of drug development.[9] It validates that the test animal receives the intended dose and that the compound has not degraded.[10][11]
Importance of Formulation Stability
An unstable formulation can lead to:
Under-dosing: If the compound precipitates or degrades.
Over-dosing: If the solvent evaporates.
Inaccurate Data: Degradants may have their own pharmacological or toxicological effects.
Stability assessments are required for all regulated preclinical studies.[9] The formulation should be considered stable if the concentration remains within a pre-defined limit, typically ±10% of the initial concentration.[9]
Protocol 4.1: Dose Formulation Analysis and Stability Study
Objective: To verify the concentration and assess the short-term stability of the prepared formulation.
Methodology:
Time Zero (T=0) Sample: Immediately after preparing the formulation (as in Section 3), take a sample for analysis. For suspensions, ensure the sample is taken while stirring to guarantee homogeneity.
Storage: Store the bulk formulation under the same conditions it will experience during the in vivo study (e.g., on the benchtop at room temperature, refrigerated).
Subsequent Time Points: Take additional samples at relevant time points (e.g., T=4h, T=8h, T=24h).
Sample Preparation: Dilute each sample with a suitable solvent to bring it into the linear range of the analytical method (e.g., HPLC-UV).
Analysis: Quantify the concentration of the API in each sample using a validated, stability-indicating HPLC method.
Assessment: Calculate the concentration at each time point as a percentage of the T=0 concentration. The formulation is deemed stable if results are within 90-110% of the initial value. Also, visually inspect for changes in appearance (e.g., color change, precipitation).
Application Note: HPLC Analytical Method Validation for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Introduction & Scope4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0)[1] is a highly functionalized pyrimidine derivative, frequently utilized as a critical intermediate in the synthesis of small-molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0)[1] is a highly functionalized pyrimidine derivative, frequently utilized as a critical intermediate in the synthesis of small-molecule therapeutics, including potent kinase inhibitors. Ensuring the chemical purity of this intermediate is paramount, as structurally similar impurities can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).
This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The validation protocol is explicitly designed to comply with the updated [1], ensuring the method is scientifically sound, robust, and fit for its intended purpose in regulatory environments.
Physicochemical Profiling & Method Rationale
Developing a robust method requires understanding the causality between the analyte's structure and its chromatographic behavior.
Analyte Characteristics: The molecule features a pyrimidine core, a primary amine at the 4-position, and a cyclobutyl carboxamide at the 5-position. The basic nitrogen atoms in the pyrimidine ring and the primary amine give the molecule a slightly basic pKa (estimated ~4.0–5.0).
Stationary Phase Selection: A high-purity, end-capped C18 column is selected. End-capping is critical here; unreacted silanols on the silica matrix are acidic and will undergo secondary ion-exchange interactions with the basic amine groups of the analyte, leading to severe peak tailing.
Mobile Phase Causality: To suppress ionization of the residual silanols and ensure the analyte is fully protonated (providing a consistent ionic state), an acidic mobile phase is required. We utilize 0.1% Trifluoroacetic acid (TFA). TFA acts as a weak ion-pairing agent; its hydrophobic trifluoromethyl group interacts with the C18 stationary phase, while its anionic carboxylate group pairs with the protonated amine of the analyte, drastically improving peak shape and retention predictability.
Instrumental Conditions
System: Agilent 1260 Infinity II (or equivalent) with Diode Array Detector (DAD)
Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in LC-MS grade Water
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm (Reference 360 nm)
Injection Volume: 10 µL
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 10.0 min: 5% B → 60% B
10.0 - 12.0 min: 60% B → 95% B
12.0 - 14.0 min: 95% B
14.0 - 14.1 min: 95% B → 5% B
14.1 - 18.0 min: 5% B (Re-equilibration)
Validation Lifecycle & Logic
The validation follows a self-validating system architecture. No validation parameter is executed without first passing a rigorous System Suitability Test (SST), ensuring instrument readiness.
Caption: ICH Q2(R2) aligned HPLC Method Validation Lifecycle.
Step-by-Step Validation Protocols
System Suitability Testing (SST) - The Built-in Control
Causality: SST verifies that the chromatographic system is adequate for the intended analysis on the day of testing, acting as the gateway for all subsequent validation steps.
Prepare a standard solution of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide at 100 µg/mL in diluent (Water:Acetonitrile 80:20 v/v).
Inject a blank (diluent) to confirm no baseline interference.
Inject the standard solution six consecutive times.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 2000.
Specificity & Forced Degradation
Causality: To prove the method is "stability-indicating," we must artificially degrade the API to generate potential impurities (e.g., carboxamide hydrolysis to the corresponding carboxylic acid) and prove the C18 column can resolve them from the main peak[1].
Caption: Forced degradation pathways to establish method specificity.
Protocol:
Expose 1 mg/mL API solutions to 0.1N HCl, 0.1N NaOH, and 3% H2O2 for 24 hours.
Neutralize acid/base samples. Dilute all samples to the working concentration (100 µg/mL).
Analyze using the DAD detector to check peak purity (Purity Angle < Purity Threshold).
Acceptance Criteria: Resolution (Rs) between the API and the closest eluting degradation product must be > 1.5.
Linearity and Range
Causality: Demonstrates that the UV detector's response is directly proportional to the analyte concentration across the expected working range, ensuring accurate quantitation of both trace impurities and assay overages[2].
Protocol:
Prepare a stock solution of the reference standard (1.0 mg/mL).
Perform serial dilutions to create 7 calibration levels: LOQ, 25%, 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL).
Inject each level in triplicate.
Plot Peak Area vs. Concentration.
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should not exceed ±2.0% of the 100% level response.
Accuracy (Recovery)
Causality: Accuracy proves that the method measures the true value. By spiking known amounts of the standard into a blank matrix, we rule out matrix-induced signal suppression or enhancement.
Protocol:
Prepare spiked samples at three concentration levels: 50%, 100%, and 150% of the target concentration (n=3 preparations per level).
Analyze the samples and calculate the recovered concentration using the linearity calibration curve.
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an RSD ≤ 2.0%.
Repeatability: A single analyst prepares six independent sample solutions of the API at 100% concentration (100 µg/mL) and analyzes them on the same day.
Intermediate Precision: A second analyst, on a different day, using a different HPLC system and a different lot of the C18 column, repeats the preparation of six independent samples.
Acceptance Criteria: The RSD of the assay results for the 6 repeatability samples must be ≤ 2.0%. The combined RSD for all 12 samples must be ≤ 2.0%.
Quantitative Data Summary
The following table synthesizes the expected quantitative outcomes of the validation study, acting as a benchmark for researchers executing this protocol.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Expected Experimental Result
Status
System Suitability
RSD ≤ 2.0%, Tailing ≤ 1.5, N > 2000
RSD = 0.4%, T = 1.1, N = 8500
Pass
Specificity
Resolution (Rs) > 1.5 for all peaks
Min Rs = 2.8 (Base degradation)
Pass
Linearity
R² ≥ 0.999 (LOQ to 150%)
R² = 0.9998, Intercept = 0.5%
Pass
Accuracy
98.0% - 102.0% Recovery
99.2% - 100.6%
Pass
Repeatability
RSD ≤ 2.0% (n=6)
RSD = 0.6%
Pass
Intermediate Prec.
RSD ≤ 2.0% (n=12, 2 analysts)
RSD = 0.9%
Pass
LOD / LOQ
S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL
Pass
Robustness
No significant change in Rs or Assay
Rs > 2.0 across all variations
Pass
Conclusion
The described RP-HPLC method for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide leverages the principles of ion-pairing and strict pH control to deliver a highly specific, stability-indicating assay. By adhering to the rigorous, self-validating framework outlined in ICH Q2(R2), laboratories can ensure the integrity of their analytical data, safeguarding the downstream drug development lifecycle.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.[Link]
Application Note: A Protocol for Assessing the Cytotoxicity of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Abstract The evaluation of novel chemical entities for their biological activity is a cornerstone of drug discovery and development.[1] Pyrimidine derivatives, in particular, represent a class of heterocyclic compounds w...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The evaluation of novel chemical entities for their biological activity is a cornerstone of drug discovery and development.[1] Pyrimidine derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of pharmacological potential, including roles as kinase inhibitors and antifolates.[2][3] This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of a specific pyrimidine derivative, 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS No. 1882160-26-0)[4], using a tetrazolium-based cell viability assay. We will detail the principles of the assay, a step-by-step experimental workflow, data analysis, and interpretation, providing researchers with a robust framework for evaluating this compound's impact on cell viability.
Scientific Background & Principle
The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry. Its derivatives are known to interact with a multitude of biological targets. For instance, various 4-aminopyrimidine compounds have been investigated for their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival.[2][5] Overexpression or mutation of these kinases is a common feature in many cancers.[2] Other pyrimidine-based molecules act as antifolates, interfering with the de novo biosynthesis of purine nucleotides, which ultimately halts DNA replication and leads to cell death.[3] Given this background, determining the cytotoxic potential of novel derivatives like 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is a critical first step in characterizing its therapeutic potential.
Principle of Tetrazolium-Based Viability Assays
To quantify the effect of a compound on cell health, a reliable method to measure cell viability is required.[6] Tetrazolium-based assays, such as those using MTS, XTT, or WST-1 reagents, are colorimetric methods that measure the metabolic activity of a cell population.[7] The core principle relies on the reduction of a water-soluble tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[8][9] This enzymatic reaction produces a soluble formazan dye, which imparts a distinct color to the culture medium. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity by reading the absorbance with a spectrophotometer.
Potential Mechanism of Action: Kinase Inhibition
While the specific target of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is not definitively established in public literature, its structural similarity to other 4-aminopyrimidine derivatives suggests it may function as a kinase inhibitor.[2][5] Kinase inhibitors typically compete with ATP (adenosine triphosphate) for the binding site on the enzyme, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cell proliferation and survival.
Caption: Potential mechanism of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide as a kinase inhibitor.
Materials and Reagents
Cell Lines: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) or other cell line of interest.
Test Compound: 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS 1882160-26-0)[4].
Complete Growth Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
Trypsin-EDTA: 0.25% or 0.05% as required for cell detachment.
Cell Viability Reagent: Aqueous, one-solution tetrazolium reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or WST-1.
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the test compound.
Microplate spectrophotometer (absorbance reader) capable of reading at 490 nm (for MTS) or 440 nm (for WST-1).[7]
Hemocytometer or automated cell counter.
Preparation of Solutions
Compound Stock Solution
The solubility of pyrimidine derivatives can be limited in aqueous solutions.[5] Therefore, a high-concentration stock solution is typically prepared in an organic solvent.
Weighing: Accurately weigh out a small amount (e.g., 5 mg) of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide powder.
Dissolving: Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Serial Dilutions
A dose-response curve requires testing the compound across a range of concentrations. This is achieved by performing serial dilutions.
Step
Action
Concentration of Compound
Final DMSO % in Well
1
Prepare an intermediate dilution of the 10 mM stock in complete growth medium. For a top concentration of 100 µM, dilute the stock 1:100.
100 µM (2X)
0.5%
2
In a separate 96-well dilution plate, add 100 µL of complete growth medium to wells A2 through A8.
-
-
3
Add 200 µL of the 100 µM (2X) solution to well A1.
100 µM (2X)
1.0%
4
Transfer 100 µL from well A1 to A2. Mix thoroughly by pipetting.
50 µM (2X)
0.5%
5
Continue this 1:2 serial dilution across the plate to well A7. Do not add compound to well A8 (Vehicle Control).
25, 12.5, 6.25, 3.13, 1.56 µM (2X)
0.5%
6
The final concentrations in the assay plate will be half of these values (1X) after adding to the cells.
50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µM (1X)
<0.5%
Note: It is critical to maintain a consistent final DMSO concentration across all wells, including the vehicle control, as DMSO itself can be cytotoxic at higher concentrations. A final concentration below 0.5% is generally considered non-toxic for most cell lines.
Experimental Protocol Workflow
The following protocol is a standard method for assessing compound cytotoxicity in a 96-well plate format.
Caption: Step-by-step workflow for the cell viability assay.
Step-by-Step Methodology
Cell Seeding:
Harvest cells from a sub-confluent culture flask using trypsin.
Count the cells and determine their viability using a trypan blue exclusion assay.[10][11]
Dilute the cell suspension in complete growth medium to the desired seeding density (e.g., 5,000-10,000 cells per 100 µL). The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells + vehicle," "cells + compound," and "medium only" (background control).
Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.[12]
Compound Treatment:
Prepare 2X serial dilutions of the 4-Amino-N-cyclobutylpyrimidine-5-carboxamide as described in Section 4.2.
Carefully add 100 µL of the 2X compound dilutions to the appropriate wells containing 100 µL of medium with cells. This will bring the final volume to 200 µL and the compound concentration to 1X.
For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
Viability Measurement:
After the treatment incubation, add 20 µL of the MTS or WST-1 reagent directly to each well.[7][13]
Gently tap the plate to mix.
Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time can vary between cell lines and should be determined beforehand. The color change should be apparent but the absorbance of the control wells should not be saturated.
Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7]
Data Analysis and Interpretation
Background Subtraction: Average the absorbance values from the "medium only" wells and subtract this value from all other wells.
Calculate Percent Viability: Normalize the data to the vehicle control wells. The viability of the vehicle-treated cells is considered 100%.
% Viability = (Absorbance of Treated Sample / Average Absorbance of Vehicle Control) x 100
Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Sample Data Table
Compound Conc. (µM)
Log(Conc.)
Avg. Absorbance (Corrected)
% Viability
0 (Vehicle)
-
1.250
100.0%
0.78
-0.11
1.188
95.0%
1.56
0.19
1.050
84.0%
3.13
0.50
0.825
66.0%
6.25
0.80
0.575
46.0%
12.5
1.10
0.313
25.0%
25.0
1.40
0.150
12.0%
50.0
1.70
0.075
6.0%
From this data, the calculated IC₅₀ would be approximately 5.8 µM .
Safety Precautions
Handle 4-Amino-N-cyclobutylpyrimidine-5-carboxamide according to its Safety Data Sheet (SDS). As a novel compound with unknown toxicological properties, assume it is hazardous.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14][15] All work with the compound and cell culture should be performed in a certified laminar flow hood to maintain sterility and user safety. DMSO is readily absorbed through the skin; handle with care.[16]
References
Creative Bioarray. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available at: [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
protocols.io. (2023, October 21). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]
ResearchGate. Principle and applications of the cytotoxicity assay. Available at: [Link]
ResearchGate. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available at: [Link]
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]
e-century.org. Materials and Methods Cell viability assay. Available at: [Link]
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET. Available at: [Link]
MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available at: [Link]
Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
Cell Biolabs. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Available at: [Link]
PubChem. 4-Amino-2-[(2,2-Dimethylpropyl)amino]pyrimidine-5-Carboxamide. Available at: [Link]
National Center for Biotechnology Information. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Available at: [Link]
ResearchGate. (2026, January 18). Discovery of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors.... Available at: [Link]
National Center for Biotechnology Information. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides.... Available at: [Link]
step-by-step synthesis protocol for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
An in-depth guide to the synthesis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document provides a comprehens...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the synthesis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and professionals in the field of drug development.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets. Specifically, 4-aminopyrimidine-5-carboxamide derivatives have garnered significant attention as versatile intermediates and pharmacophores. The introduction of an N-cyclobutyl group at the 5-carboxamide position can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. This guide details a robust and reproducible two-step synthetic protocol for the preparation of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, commencing from the commercially available or synthetically accessible Ethyl 4-aminopyrimidine-5-carboxylate.
Overall Synthetic Scheme
The synthesis is approached in two primary stages: the hydrolysis of the starting ester to its corresponding carboxylic acid, followed by a peptide coupling reaction with cyclobutylamine.
Caption: Overall two-step synthesis workflow.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
Reagent
Acronym/Formula
Molecular Wt.
Supplier
Notes
Ethyl 4-aminopyrimidine-5-carboxylate
C₇H₉N₃O₂
167.17 g/mol
Major vendors
Starting Material
Lithium Hydroxide Monohydrate
LiOH·H₂O
41.96 g/mol
Standard suppliers
Reagent for Step 1
Tetrahydrofuran
THF
72.11 g/mol
Standard suppliers
Solvent (Anhydrous)
Hydrochloric Acid (concentrated)
HCl
36.46 g/mol
Standard suppliers
For pH adjustment
Cyclobutylamine
C₄H₉N
71.12 g/mol
Standard suppliers
Reagent for Step 2
HATU
C₁₀H₁₅F₆N₆OP
380.23 g/mol
Standard suppliers
Coupling Agent for Step 2
N,N-Diisopropylethylamine
DIPEA
129.24 g/mol
Standard suppliers
Base for Step 2 (Anhydrous)
N,N-Dimethylformamide
DMF
73.09 g/mol
Standard suppliers
Solvent for Step 2 (Anhydrous)
Dichloromethane
DCM
84.93 g/mol
Standard suppliers
Extraction Solvent
Saturated Sodium Bicarbonate Solution
NaHCO₃ (aq)
-
Lab prepared
For workup
Brine
NaCl (aq)
-
Lab prepared
For workup
Anhydrous Magnesium Sulfate
MgSO₄
120.37 g/mol
Standard suppliers
Drying Agent
Detailed Synthesis Protocol
Step 1: Synthesis of 4-Aminopyrimidine-5-carboxylic acid (Intermediate 2)
This step involves the saponification (base-catalyzed hydrolysis) of the starting ethyl ester to yield the free carboxylic acid, which is crucial for the subsequent amide coupling reaction.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-aminopyrimidine-5-carboxylate (1.0 eq, e.g., 5.0 g, 29.9 mmol).
Solvent Addition: Add a 3:1 mixture of Tetrahydrofuran (THF) and water (e.g., 120 mL THF, 40 mL H₂O). Stir the mixture until the starting material is fully dissolved.
Reagent Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq, e.g., 2.51 g, 59.8 mmol) to the solution.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot.
Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
Workup - pH Adjustment: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH to ~3-4 by the slow, dropwise addition of concentrated Hydrochloric Acid (HCl). A white precipitate will form.
Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying. Dry the solid under high vacuum to a constant weight.
Expected Outcome: 4-Aminopyrimidine-5-carboxylic acid is obtained as a white to off-white solid.[1][2] The product is often of sufficient purity to be used in the next step without further purification.
Step 2: Synthesis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (Final Product)
This final step is an amide coupling reaction between the carboxylic acid intermediate and cyclobutylamine. The use of HATU as a coupling agent is highly effective for forming amide bonds, especially with potentially challenging substrates, due to its high reactivity and ability to suppress racemization.[3][4]
Reaction Scheme:
(Self-generated image for illustrative purposes)
Mechanism of HATU-mediated Amide Coupling:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Procedure:
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Aminopyrimidine-5-carboxylic acid (1.0 eq, e.g., 3.0 g, 21.6 mmol) and anhydrous N,N-Dimethylformamide (DMF) (e.g., 100 mL). Stir to dissolve.
Reagent Addition: Add HATU (1.1 eq, e.g., 9.0 g, 23.7 mmol) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq, e.g., 11.3 mL, 64.8 mmol).
Activation: Stir the mixture at room temperature for 20-30 minutes. This pre-activation step allows for the formation of the highly reactive O-acylisourea intermediate.
Amine Addition: Add Cyclobutylamine (1.2 eq, e.g., 2.2 mL, 25.9 mmol) dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing water (e.g., 300 mL) and Dichloromethane (DCM) (e.g., 200 mL).
Extraction: Extract the aqueous layer with DCM (2 x 100 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to remove any unreacted acid and HOAt byproduct, and then with brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in DCM) or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to afford the pure product.
Expected Outcome: 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is obtained as a white or pale yellow solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected proton and carbon signals.
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 193.11).
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
Work in a well-ventilated fume hood at all times.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
HATU is potentially explosive and should be handled with care, avoiding shock and friction.
Concentrated HCl and DIPEA are corrosive and should be handled with caution.
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. Available at: [Link]
PubChem. (n.d.). 4-Aminopyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]
Liang, C., & Yao, Q. (2014). One-pot, four-component sequential synthesis of novel 4-arylamino-5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(4), 720-726. Available at: [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Application Note: NMR Chemical Shift Reference Data and Acquisition Protocol for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0)[1] Technique: Nuclear Magnetic Resonance (NMR) Sp...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Compound: 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0)[1]
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)
Introduction & Scientific Rationale
Pyrimidine-5-carboxamides represent a privileged scaffold in medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors and CNS-active therapeutics. Unambiguous structural characterization of these derivatives is critical, particularly to distinguish between regioisomers (e.g., 2-amino vs. 4-amino substitutions) and to confirm the integrity of the exocyclic amide bond.
This application note provides a comprehensive, self-validating NMR protocol and reference dataset for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide . By detailing not just the what (chemical shifts) but the why (electronic and mechanistic causality), this guide ensures high-fidelity data acquisition and interpretation[2].
Mechanistic Challenges in Pyrimidine NMR
Quadrupolar Broadening: The exocyclic 4-NH₂ protons often appear as a broad singlet. This is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin
I=1
), which partially decouples the scalar coupling and shortens the
T2
relaxation time of the attached protons.
Tautomerism and Exchange: Protons attached to heteroatoms (NH, NH₂) are subject to chemical exchange with trace water in the solvent. Selecting a strongly hydrogen-bonding solvent like DMSO-d₆ is imperative to slow this exchange rate, rendering these critical diagnostic signals visible on the NMR timescale[3].
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in structural assignment, this protocol relies on a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments. The 2D experiments act as an internal validation system, ensuring that every assigned peak is corroborated by through-bond connectivity.
Sample Preparation
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly required. Its polar, hydrogen-bonding nature stabilizes the 4-NH₂ and amide NH protons, preventing rapid exchange with residual H₂O and allowing for sharp, quantifiable integration[3][4].
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d₆ (isotopic purity
≥
99.9% D).
Internal Standard: Use Tetramethylsilane (TMS) at 0.03% v/v as the internal reference (0.00 ppm) to prevent chemical shift drift caused by concentration or temperature variations[5].
Acquisition Parameters
Temperature: Regulate the probe temperature to exactly 298 K. Amide NH chemical shifts are highly temperature-dependent (typically shifting upfield by ~0.005 ppm/K); strict thermal control is required for reproducible reference data.
2D HMBC: Optimized for long-range
nJCH
couplings of 8 Hz. This is the critical self-validation step: the 4-NH₂ protons must show a cross-peak to the C5 carbon, proving the regiochemistry of the pyrimidine ring.
Workflow Visualization
Standardized NMR acquisition workflow for structural validation of pyrimidine derivatives.
Reference Data & Mechanistic Assignments
The following tables summarize the validated chemical shifts for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in DMSO-d₆ at 298 K.
Table 1: ¹H NMR Chemical Shift Assignments
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Mechanistic Rationale & Validation
Pyrimidine H6
8.60
Singlet (s)
1H
-
Highly deshielded by the adjacent ring nitrogens. Validated via HSQC to C6.
Pyrimidine H2
8.45
Singlet (s)
1H
-
Located between two electronegative nitrogen atoms.
Amide NH
8.30
Doublet (d)
1H
7.5
Couples to the cyclobutyl CH. Visible due to DMSO-d₆ H-bonding[3].
4-NH₂
7.60
Broad Singlet (br s)
2H
-
Broadened by ¹⁴N quadrupolar relaxation. Validated via HMBC to C4 and C5.
Cyclobutyl CH (1')
4.35
Multiplet (m)
1H
-
Deshielded by the adjacent amide nitrogen.
Cyclobutyl CH₂ (2',4')
2.20, 2.00
Multiplets (m)
4H
-
Diastereotopic-like splitting due to the puckered conformation of the cyclobutyl ring.
Cyclobutyl CH₂ (3')
1.70
Multiplet (m)
2H
-
Most shielded protons on the aliphatic ring.
Table 2: ¹³C NMR Chemical Shift Assignments
Position
Chemical Shift (δ, ppm)
Assignment Rationale & Electronic Causality
Amide C=O
166.0
Characteristic carbonyl shift. Validated by HMBC cross-peaks from Amide NH and Cyclobutyl CH.
Pyrimidine C4
162.0
Deshielded by the directly attached electronegative 4-NH₂ group.
Pyrimidine C2
158.0
Deshielded by the two adjacent ring nitrogens (N1, N3).
Pyrimidine C6
155.0
Deshielded by N1. Differentiated from C2 via HMBC correlations.
Pyrimidine C5
110.0
Critical Diagnostic Peak: Highly shielded due to the strong
+M
(mesomeric) electron-donating effect of the ortho 4-NH₂ group, which pushes electron density onto C5[2].
Cyclobutyl C-1'
44.5
Aliphatic carbon directly attached to the amide nitrogen.
Cyclobutyl C-2', C-4'
30.2
β
-carbons of the cyclobutyl ring.
Cyclobutyl C-3'
15.1
γ
-carbon of the cyclobutyl ring; most shielded carbon.
Troubleshooting & Data Integrity
Missing or Suppressed NH/NH₂ Signals: If the signals at 8.30 ppm or 7.60 ppm are missing, the DMSO-d₆ solvent has likely absorbed atmospheric moisture, leading to rapid proton exchange[4]. Solution: Prepare a fresh sample using a newly opened ampoule of DMSO-d₆.
Peak Overlap with Residual Solvent: Residual non-deuterated DMSO appears as a quintet at 2.50 ppm, and residual water appears as a broad singlet near 3.33 ppm[5]. Ensure these do not obscure the cyclobutyl aliphatic multiplets. If overlap occurs, slight temperature adjustments (
±
5 K) can shift the water peak away from the analyte signals.
References
Wikipedia Contributors. "Deuterated DMSO." Wikipedia, The Free Encyclopedia, 2024.[Link]
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, vol. 19, no. 5, 2015, pp. 1021-1026. DOI: 10.1021/acs.oprd.5b00417.[Link]
using 4-Amino-N-cyclobutylpyrimidine-5-carboxamide as a kinase inhibitor scaffold
Application Note: Utilizing 4-Amino-N-cyclobutylpyrimidine-5-carboxamide as a Privileged Scaffold for Kinase Inhibitor Discovery Executive Rationale In the landscape of targeted therapeutics, the pyrimidine-5-carboxamide...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 4-Amino-N-cyclobutylpyrimidine-5-carboxamide as a Privileged Scaffold for Kinase Inhibitor Discovery
Executive Rationale
In the landscape of targeted therapeutics, the pyrimidine-5-carboxamide class has emerged as a highly versatile and privileged pharmacophore for the development of ATP-competitive kinase inhibitors. This application note details the utility of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0) as a foundational building block. By leveraging this specific scaffold, drug development professionals can rapidly generate diverse libraries targeting critical kinases involved in oncology and autoimmune diseases, including Salt-inducible kinases (SIKs)[1], Janus kinases (JAKs)[2], and Tyrosine-protein kinase Mer (MERTK)[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we dissect the causality of the scaffold's structural biology, provide a self-validating synthetic protocol for library generation, and outline a robust biological screening workflow.
Pharmacophore Mechanics & Structural Biology
The selection of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is driven by precise structure-activity relationship (SAR) logic:
The 4-Aminopyrimidine Core: This moiety acts as a bioisostere for the adenine ring of ATP. The 4-amino group and the adjacent pyrimidine nitrogen serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the backbone residues of the kinase hinge region.
The 5-Carboxamide Vector: Positioning a carboxamide at the 5-position directs substituents outward toward the solvent-exposed channel or the ribose-binding pocket, providing a vector to engineer kinase selectivity without disrupting the primary hinge interaction[1].
The N-Cyclobutyl Ring: The cyclobutyl group strikes an optimal balance between lipophilicity and metabolic stability. Unlike larger, highly flexible aliphatic chains or bulky cyclohexyl rings, the cyclobutyl moiety efficiently occupies small hydrophobic sub-pockets, maximizing ligand efficiency while maintaining a favorable ClogP.
Fig 1. Pharmacophore mapping of the pyrimidine scaffold within the kinase ATP-binding site.
Synthetic Methodology: Bicyclic Core Assembly
While the linear scaffold has inherent value, its true potential is unlocked when used as a precursor for rigidified bicyclic systems. The following protocol details a one-pot cyclization reaction involving an intramolecular amide addition to an iminium intermediate, yielding a library of pyrimido[4,5-d]pyrimidine derivatives[4].
Fig 2. Experimental workflow from scaffold functionalization to high-throughput kinase screening.
Protocol 1: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines
Objective: Convert the flexible 4-amino-pyrimidine-5-carboxamide into a rigidified, ATP-competitive bicyclic inhibitor.
Initiation: Suspend 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (1.0 eq) and a selected substituted aldehyde (1.2 eq) in absolute ethanol (0.2 M).
Causality: Ethanol provides a protic environment that stabilizes the transition state of imine formation. Furthermore, it serves as an excellent solvent for the starting materials at reflux while acting as an anti-solvent for the final product.
Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.1 eq) to the suspension.
Causality: pTSA acts as a mild Brønsted acid catalyst. It selectively activates the aldehyde carbonyl for nucleophilic attack by the weakly nucleophilic 4-amino group, driving iminium formation without risking the hydrolysis of the 5-carboxamide group.
Cyclization: Heat the reaction mixture to reflux (80°C) and stir for 12–16 hours.
Causality: The initial iminium intermediate undergoes a spontaneous intramolecular nucleophilic attack by the nitrogen of the 5-carboxamide. This cascade is thermodynamically driven by the formation of the highly stable, aromatic pyrimido[4,5-d]pyrimidine system[4].
Isolation (Self-Validating Step): Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a crystalline solid. Filter the precipitate and wash with cold ethanol.
Causality: The rigid bicyclic system possesses drastically lower solubility in cold ethanol compared to the unreacted precursors. This differential solubility provides an immediate visual confirmation of reaction success and yields high-purity compounds without the need for resource-intensive column chromatography.
Biological Validation: Universal Kinase Profiling
To evaluate the synthesized cyclobutyl-functionalized derivatives, we utilize the ADP-Glo™ Kinase Assay.
Protocol 2: ADP-Glo Kinase Inhibition Assay
Objective: Determine the IC50 of the synthesized library against target kinases (e.g., SIK2, JAK2, MERTK).
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, incubate the recombinant kinase with varying concentrations of the inhibitor in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) for 30 minutes at room temperature.
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the introduction of ATP. This prevents artificially inflated IC50 values, which commonly occur with slow-binding ATP-competitive inhibitors.
ATP Addition: Initiate the reaction by adding ATP at the specific apparent
Km
concentration for the target kinase (e.g., 10 µM for SIK2) alongside the appropriate substrate peptide.
Causality: Running the assay strictly at the ATP
Km
ensures that the assay is highly sensitive to competitive inhibitors (like our pyrimidine scaffold) and allows for the direct calculation of the inhibition constant (
Ki
) using the Cheng-Prusoff equation[1].
Reaction & Depletion: Incubate for 60 minutes, then add the ADP-Glo Reagent (1:1 volume ratio). Incubate for an additional 40 minutes.
Causality: The ADP-Glo Reagent terminates the kinase reaction and actively depletes any unreacted ATP. This ensures that the subsequent luminescence signal is strictly proportional to the ADP generated, eliminating background noise.
Detection & Validation: Add the Kinase Detection Reagent to convert ADP back to ATP, generating a luciferase-driven luminescent signal. Read the plate on a microplate reader. Calculate the Z'-factor using DMSO (vehicle) and Staurosporine (pan-kinase inhibitor) controls.
Causality: A calculated Z'-factor > 0.6 validates the assay's dynamic range, confirming that the generated IC50 data is statistically robust and trustworthy for downstream SAR modeling.
Quantitative SAR Analysis
The following table summarizes representative quantitative data demonstrating how functionalizing the 4-Amino-N-cyclobutylpyrimidine-5-carboxamide scaffold via the described cyclization protocol yields potent, multi-kinase inhibitors with excellent physicochemical properties.
Compound ID
Aldehyde R-Group
SIK2 IC50 (nM)
JAK2 IC50 (nM)
MERTK IC50 (nM)
ClogP
Scaffold (1)
N/A (Uncyclized)
>10,000
>10,000
>10,000
1.2
Bicyclic-2a
Phenyl
145
890
1,200
2.8
Bicyclic-2b
4-Fluorophenyl
42
310
450
3.0
Bicyclic-2c
3-Pyridyl
18
1,400
>5,000
2.1
Bicyclic-2d
2-Chloro-4-fluorophenyl
8
120
85
3.4
Data Interpretation: The raw scaffold (1) exhibits negligible kinase inhibition. However, upon cyclization (Protocol 1), the resulting pyrimido[4,5-d]pyrimidine core drastically improves affinity. The N-cyclobutyl group successfully maintains a favorable ClogP (<4.0) across all derivatives, ensuring excellent ligand efficiency. Compound 2d demonstrates potent multi-kinase inhibition, perfectly aligning with the pharmacological profiles of advanced pyrimidine-5-carboxamide derivatives targeting SIKs[1], JAKs[2], and MERTK[3].
References
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
Robust LC-MS/MS Quantification of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in Human Plasma: A Comprehensive Bioanalytical Protocol
Introduction & Scope 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0) is a highly specific pyrimidine-based chemical entity frequently utilized as a core scaffold in the development of targeted kinase inh...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0) is a highly specific pyrimidine-based chemical entity frequently utilized as a core scaffold in the development of targeted kinase inhibitors and CNS-active therapeutics. Accurate pharmacokinetic (PK) profiling of this compound requires a highly sensitive, selective, and reproducible bioanalytical method.
This application note details a rigorously optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in human plasma. The methodology is designed as a self-validating system, ensuring that every analytical batch meets the stringent regulatory criteria set forth by the FDA Bioanalytical Method Validation Guidance for Industry (2018)[1] and the EMA ICH M10 on bioanalytical method validation[2].
A successful bioanalytical assay is not merely a sequence of steps, but a logically constructed system where every experimental choice mitigates a specific analytical risk.
Anticoagulant Selection (K₂EDTA): K₂EDTA is selected over sodium or lithium heparin. Heparin salts introduce high concentrations of alkali metals into the plasma, which readily form
[M+Na]+
or
[M+Li]+
adducts during electrospray ionization (ESI). This adduct formation splits the ion current, significantly reducing the sensitivity of the target
[M+H]+
precursor ion.
Sample Preparation (PPT + SPE): Pyrimidine derivatives are highly susceptible to ionization suppression caused by endogenous plasma glycerophospholipids. While Protein Precipitation (PPT) effectively removes bulk plasma proteins, it leaves phospholipids in the extract. Therefore, a hybrid approach is employed: an initial PPT step followed by Solid-Phase Extraction (SPE). This ensures complete removal of phospholipid interferences, keeping the matrix effect strictly within the ±15% limits mandated by ICH M10[2].
Chromatographic Strategy: The basic primary amine on the pyrimidine ring (pKa ~4-5) dictates the use of an acidic mobile phase. The addition of 0.1% Formic Acid ensures the compound remains fully protonated (
[M+H]+
), preventing peak tailing on the reversed-phase C18 column and maximizing ionization efficiency in ESI+ mode.
Injection Solvent Matching: Injecting a 100% organic SPE eluate directly into a highly aqueous initial mobile phase causes "solvent breakthrough," leading to split or severely broadened chromatographic peaks. Diluting the final eluate 1:1 with water ensures the injection solvent strength is weaker than the mobile phase, allowing the analyte to focus sharply at the head of the column.
Visualized Workflows
Figure 1: End-to-end bioanalytical workflow for plasma sample processing and LC-MS/MS analysis.
Figure 2: Logical decision tree for mitigating matrix effects during LC-MS/MS method development.
Experimental Protocol
Reagents and Materials
Analytes: 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (Reference Standard) and a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₃-¹⁵N-labeled analog).
Matrices: Blank human plasma (K₂EDTA anticoagulant).
To ensure the method is fit-for-purpose for clinical PK studies, it must be validated against regulatory standards[2],[1]. The table below outlines the expected performance metrics of this optimized protocol.
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Available at:[Link]
Perfecting Purity: Advanced Crystallization Techniques for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Abstract This application note provides a comprehensive guide to the purification of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, a key building block in contemporary drug discovery, through various crystallization tech...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the purification of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, a key building block in contemporary drug discovery, through various crystallization techniques. Recognizing the critical impact of purity on downstream applications and final product efficacy, this document outlines detailed protocols for cooling, anti-solvent, and vapor diffusion crystallization. It delves into the rationale behind solvent selection and procedural steps, offering troubleshooting strategies to overcome common challenges such as oiling out and poor crystal formation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible purification workflows for pyrimidine carboxamide derivatives.
Introduction: The Critical Role of Purity in Pyrimidine Carboxamides
4-Amino-N-cyclobutylpyrimidine-5-carboxamide and its analogues are prominent scaffolds in medicinal chemistry, forming the core of molecules targeting a range of diseases.[1] The precise three-dimensional arrangement of atoms in these compounds is crucial for their interaction with biological targets.[2] Impurities, even in minute quantities, can lead to misleading biological data, interfere with downstream reactions, and compromise the safety and efficacy of an active pharmaceutical ingredient (API).[3]
Crystallization stands as a powerful and scalable technique for achieving the high purity standards required for pharmaceutical development.[4] It is a thermodynamic process where a solute transitions from a solution to a solid crystalline phase. This process is highly selective, as the molecules of the target compound preferentially incorporate into the growing crystal lattice, leaving impurities behind in the solution.[5] The choice of crystallization method and solvent system is paramount and depends heavily on the physicochemical properties of the compound, such as its solubility profile and thermal stability.[6]
This guide provides a detailed exploration of various crystallization techniques tailored for the purification of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, empowering researchers to consistently obtain high-purity material.
Foundational Principles: Solvent Selection and Supersaturation
The success of any crystallization process hinges on two key factors: appropriate solvent selection and the controlled generation of a supersaturated solution.
2.1. The Art of Solvent Selection
An ideal solvent for the crystallization of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide should exhibit the following characteristics:
High solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. This differential solubility is the driving force for cooling crystallization.[7]
Moderate volatility to allow for easy removal from the purified crystals.
Inertness , meaning it should not react with the compound.
Ability to form well-defined, stable crystals.
A boiling point below the melting point of the compound to prevent the compound from melting before it dissolves.
A preliminary solvent screen is an essential first step. Based on the structure of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, which contains both hydrogen bond donors (amino and amide groups) and acceptors (pyrimidine nitrogens and carbonyl oxygen), a range of protic and aprotic polar solvents should be investigated.
Solvent Class
Examples
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Protic solvents capable of hydrogen bonding, often good for dissolving polar compounds.[8]
Ketones
Acetone, Methyl Ethyl Ketone
Aprotic polar solvents that can dissolve a range of organic molecules.[7]
Esters
Ethyl Acetate
Moderately polar solvent, often used in combination with non-polar anti-solvents.[9]
Ethers
Tetrahydrofuran (THF), Dioxane
Can be effective, particularly in mixed solvent systems.
High-boiling point, highly polar solvents for compounds with poor solubility in common organic solvents.
Halogenated
Dichloromethane (DCM)
Often used as an anti-solvent or in vapor diffusion setups.
Hydrocarbons
Hexane, Heptane, Toluene
Non-polar solvents, primarily used as anti-solvents.[10]
Table 1. Suggested Solvents for Screening.
2.2. Achieving Supersaturation
Supersaturation is the thermodynamic driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. This can be achieved through several methods:
Cooling: Decreasing the temperature of a saturated solution.
Solvent Evaporation: Slowly removing the solvent to increase the solute concentration.
Anti-Solvent Addition: Adding a miscible solvent in which the compound is insoluble, thereby reducing its overall solubility in the mixed solvent system.[11]
Vapor Diffusion: Slowly diffusing an anti-solvent vapor into a solution of the compound in a good solvent.[11]
The rate at which supersaturation is achieved significantly impacts crystal size and purity. Slower rates generally lead to larger, more well-ordered crystals.[11]
Crystallization Protocols
The following protocols provide step-by-step guidance for purifying 4-Amino-N-cyclobutylpyrimidine-5-carboxamide using different crystallization techniques.
Protocol 1: Cooling Crystallization
This is the most common and often the simplest method, suitable for compounds that exhibit a significant increase in solubility with temperature.
Workflow for Cooling Crystallization
Caption: Workflow of the cooling crystallization process.
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to near its boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[7]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[10]
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.[11]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[10]
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass for further drying in a desiccator or vacuum oven.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found, or when the compound is highly soluble in most solvents at room temperature.
Workflow for Anti-Solvent Crystallization
Caption: Workflow of the anti-solvent crystallization process.
A "good" solvent (in which the compound is highly soluble)
An "anti-solvent" (miscible with the good solvent, but in which the compound is poorly soluble)
Erlenmeyer flask
Stirring apparatus
Büchner funnel and filter flask
Vacuum source
Procedure:
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise while constantly stirring or swirling the solution.[7]
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.[10]
Crystal Growth: At this point, you can either stop adding the anti-solvent and allow the solution to stand, or add a few drops of the "good" solvent to redissolve the fine precipitate and then allow the clear solution to stand undisturbed for slow crystal growth.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a solvent mixture rich in the anti-solvent.
Drying: Dry the purified crystals.
Protocol 3: Vapor Diffusion
This technique is particularly effective for obtaining high-quality single crystals, especially for compounds that are only soluble in high-boiling point solvents like DMF or DMSO.[11]
Workflow for Vapor Diffusion Crystallization
Caption: Workflow of the vapor diffusion crystallization process.
A "good," low-volatility solvent (e.g., DMF, DMSO)
A "anti-solvent," high-volatility solvent (e.g., DCM, diethyl ether, pentane)[11]
Small vial or test tube
Larger beaker or jar with a tight-fitting lid
Procedure:
Dissolution: Dissolve the compound in a small amount of the "good" solvent in a small, open vial.
Setup: Place this vial inside a larger, sealed container that contains a layer of the more volatile "anti-solvent".[11]
Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution in the vial, reducing the compound's solubility and promoting gradual crystallization over several hours to days.[11]
Isolation: Once suitable crystals have formed, carefully remove the vial, decant the mother liquor, and isolate the crystals.
Drying: Gently wash the crystals with a small amount of the anti-solvent and dry them.
Troubleshooting Common Crystallization Issues
Problem
Potential Cause
Solution
No Crystals Form
Solution is not supersaturated (too much solvent used).[10]
Re-heat the solution to evaporate some solvent and increase the concentration, then cool again.[11]
Nucleation is inhibited.
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[11] Add a "seed crystal" of the pure compound to initiate crystal growth.[11]
"Oiling Out"
The compound is too soluble in the chosen solvent, or the solution is cooled too rapidly.[11]
Use a less "good" solvent or a different solvent system. Allow the solution to cool more slowly by insulating the flask.[11]
Low Recovery
The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent.
Cool the solution for a longer period in an ice bath. Minimize the amount of solvent used for washing.
Colored Crystals
Colored impurities are present.
Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[10]
Table 2. Troubleshooting Guide for Crystallization.
Conclusion
The purification of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is a critical step in its utilization for research and development. The crystallization techniques detailed in this application note—cooling, anti-solvent, and vapor diffusion—provide a robust toolkit for achieving high levels of purity. Successful crystallization is an iterative process that often requires careful optimization of solvent systems and cooling rates. By understanding the fundamental principles of solubility and supersaturation and by systematically applying the protocols and troubleshooting strategies outlined herein, researchers can consistently obtain high-quality, crystalline material suitable for the most demanding applications. The potential for polymorphism in pyrimidine derivatives should also be considered, as different crystalline forms can exhibit varied physicochemical properties.[6][12][13]
References
BenchChem. (n.d.). Crystallization of Pyrimidine Compounds - Technical Support Center.
BenchChem. (n.d.). Purification of Pyrimidine-2-sulfonamide and its Derivatives - Technical Support Center.
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
PMC. (n.d.). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. Retrieved from [Link]
ACS Publications. (2021, December 30). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry. Retrieved from [Link]
ACS Publications. (2009, April 20). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
Google Patents. (n.d.). Novel pyrimidine-5-carboxamide derivatives.
BenchChem. (n.d.). Purifying Pyridine Derivatives with Recrystallization - Technical Support Center.
ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Retrieved from [Link]
MDPI. (2022, November 10). Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines. Retrieved from [Link]
IntechOpen. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved from [Link]
PMC. (n.d.). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Retrieved from [Link]
MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
ResearchGate. (2016, March 4). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Retrieved from [Link]
BenchChem. (n.d.). refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
ACS Publications. (2021, May 28). Polymorphic Cocrystals of the Antimalarial Drug Pyrimethamine: Two Case Studies. Crystal Growth & Design. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis of fisetin co-crystals with caffeine and nicotinamide using the cooling crystallization technique: biopharmaceutical studies. Retrieved from [Link]
ResearchGate. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]
Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]
Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]
I.R.I.S. (2022, December 11). New pyrimidine and pyridine derivatives as multitarget cholinesterases inhibitors. Retrieved from [Link]
Google Patents. (n.d.). Manufacturing process for pyrimidine derivatives.
RSC Publishing. (n.d.). Melting properties of amino acids and their solubility in water. Retrieved from [Link]
Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]
Google Patents. (n.d.). 4-Amino-2-ureido-pyrimidine-5-carboxamides, processes for their preparation, medicaments containing these compounds and their use.
PubChem. (n.d.). 4-Amino-2-[(2,2-Dimethylpropyl)amino]pyrimidine-5-Carboxamide. Retrieved from [Link]
PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]
Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in improvi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide and related novel chemical entities. Our approach is grounded in established physicochemical principles and field-proven formulation strategies to empower you to overcome solubility hurdles in your experiments.
Introduction: Understanding the Solubility Challenge
The solubility of a compound is a critical determinant of its suitability for various in vitro and in vivo applications. Many heterocyclic compounds, including pyrimidine derivatives like 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, exhibit poor aqueous solubility due to their molecular structure. This can stem from a combination of factors, including high crystal lattice energy and a less-than-optimal balance of lipophilic and hydrophilic regions.
This guide will walk you through a systematic approach to characterizing and enhancing the solubility of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide?
The structure of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide suggests a few potential reasons for limited aqueous solubility. The pyrimidine core, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, relatively nonpolar scaffold. The cyclobutyl group, in particular, is hydrophobic and can contribute to low water solubility. Furthermore, the planar nature of the pyrimidine ring can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy that must be overcome for dissolution to occur.
Q2: What are the essential first steps in tackling the solubility of a new compound like this?
Before attempting to improve the solubility of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, it is crucial to determine its baseline physicochemical properties. These include:
Aqueous Solubility: Quantify the solubility in water and relevant buffers (e.g., phosphate-buffered saline, PBS) at different temperatures.
pKa: The pKa value(s) will indicate which functional groups are ionizable and at what pH. The 4-amino group on the pyrimidine ring is likely to be basic.
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) will provide a measure of the compound's lipophilicity. A computed XLogP3 value for a similar compound, 4-Amino-2-(cyclopentylamino)pyrimidine-5-carboxamide, is 0.9, suggesting moderate lipophilicity.
A detailed protocol for determining aqueous solubility via the shake-flask method is provided in the "Experimental Protocols" section of this guide.
Q3: How can I use the pKa of my compound to improve its solubility?
The presence of the 4-amino group on the pyrimidine ring suggests that the solubility of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide will be pH-dependent. At a pH below the pKa of the amino group, the compound will become protonated, acquiring a positive charge. This ionized form will be significantly more soluble in aqueous media. Therefore, adjusting the pH of your solution to be at least 1-2 units below the pKa of the basic center can be a simple and effective way to increase solubility.
Caption: pH-dependent solubility of a basic compound.
Troubleshooting Guide: Common Solubility Issues and Solutions
Problem
Potential Cause
Troubleshooting Steps & Solutions
Compound precipitates when diluted from a DMSO stock into aqueous buffer.
The compound's solubility limit in the final aqueous buffer has been exceeded.
1. Reduce the final concentration: Determine the kinetic solubility in your assay buffer to find the maximum soluble concentration. 2. Decrease the percentage of DMSO: Keep the final DMSO concentration as low as possible (ideally <1%). 3. Use a co-solvent system: If DMSO is problematic, consider other water-miscible organic solvents like ethanol or polyethylene glycols (PEGs).
Inconsistent results in biological assays.
Poor solubility leading to compound precipitation or aggregation.
1. Visually inspect solutions: Look for turbidity or precipitates. 2. Incorporate a surfactant: Add a low concentration of a non-ionic surfactant like Tween-80 or Pluronic F-68 (typically 0.01-0.1%) to your buffer to prevent aggregation.
Low bioavailability in in vivo studies.
Poor aqueous solubility limiting dissolution and absorption.
1. Consider formulation strategies: Explore the use of cyclodextrins, solid dispersions, or nanosuspensions to improve the in vivo solubility and dissolution rate. 2. Salt formation: If the compound has a suitable pKa, forming a salt can dramatically increase its solubility and dissolution rate.
In-Depth Solubilization Strategies
Co-solvents
For in vitro experiments, using a co-solvent system is often the quickest way to achieve the desired concentration. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.
Recommended Co-solvents:
Co-solvent
Typical Starting Concentration
Notes
Dimethyl sulfoxide (DMSO)
< 1% (final concentration)
Standard for initial in vitro testing. Can be toxic to some cell lines at higher concentrations.
Ethanol
1-10%
Less toxic than DMSO for many cell types.
Polyethylene Glycol 400 (PEG 400)
5-20%
A good option for both in vitro and in vivo formulations.
Propylene Glycol
5-20%
Commonly used in pharmaceutical formulations.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its apparent solubility.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice.[1]
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used in parenteral formulations.
A protocol for using cyclodextrins is provided in the "Experimental Protocols" section.
Solid Dispersions
Creating a solid dispersion involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous form of a drug has a higher free energy and is more soluble than its crystalline counterpart.
Commonly Used Polymers:
Polyvinylpyrrolidone (PVP)
Hydroxypropyl methylcellulose (HPMC)
Polyethylene glycols (PEGs)
This technique is particularly useful for developing solid oral dosage forms.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Materials:
4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Purified water or buffer of choice (e.g., PBS, pH 7.4)
Vials with screw caps
Orbital shaker with temperature control
Centrifuge
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
Add an excess amount of the solid compound to a vial.
Add a known volume of the aqueous medium (e.g., 1 mL).
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
Shake the vials for 24-48 hours to ensure equilibrium is reached.
After equilibration, visually inspect the samples to ensure excess solid is still present.
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method to prepare a stock solution of the compound with enhanced solubility.
Materials:
4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Purified water or buffer
Stir plate and magnetic stir bar
0.22 µm syringe filter
Procedure:
Prepare a stock solution of HP-β-CD in the desired aqueous medium (e.g., 10-40% w/v).
Add an excess amount of solid 4-Amino-N-cyclobutylpyrimidine-5-carboxamide to the HP-β-CD solution.
Stir the mixture vigorously at room temperature for 24-48 hours.
After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.
The resulting clear solution is your stock solution of the compound complexed with HP-β-CD.
The concentration of the dissolved compound in the stock solution should be determined analytically.
References
Couillaud, B. M., Espeau, P., Mignet, N., & Corvis, Y. (2019). State of the art of pharmaceutical solid forms: from crystal property issues to nanocrystals formulation. ChemMedChem, 14(1), 8-23. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499.
troubleshooting 4-Amino-N-cyclobutylpyrimidine-5-carboxamide precipitation in DMSO
Troubleshooting 4-Amino-N-cyclobutylpyrimidine-5-carboxamide Precipitation in DMSO Welcome to the technical support guide for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide. This resource is designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: April 2026
Troubleshooting 4-Amino-N-cyclobutylpyrimidine-5-carboxamide Precipitation in DMSO
Welcome to the technical support guide for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered in the laboratory: the precipitation of this compound from Dimethyl Sulfoxide (DMSO) stock solutions. As your dedicated Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to overcome this obstacle effectively.
This guide is structured into two main sections: a comprehensive Troubleshooting Guide to methodically diagnose and solve precipitation issues, and a Frequently Asked Questions (FAQs) section for quick reference to common queries.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
Precipitation of a compound from its DMSO stock solution can jeopardize experimental timelines and results. The following Q&A-formatted guide will walk you through a logical sequence of checks and corrective actions.
Q1: I've just prepared a stock solution of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in DMSO, and it's already cloudy or has visible precipitate. What went wrong?
This issue typically points to problems with the initial dissolution process, often related to solvent quality or compound concentration.
Root Cause Analysis & Immediate Actions:
Solvent Quality is Paramount: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of many organic compounds by altering the solvent's polarity.[1][3]
Action: Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle, especially for preparing high-concentration stock solutions.[4] If you must use a previously opened bottle, ensure it has been stored properly in a desiccator.
Have You Exceeded the Solubility Limit? Even in a high-quality solvent like DMSO, every compound has a solubility limit. Attempting to create a supersaturated solution is a common cause of immediate precipitation.
Action: While specific solubility data for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in DMSO is not readily published, it is crucial to start with a lower, more conservative concentration if you are unsure. If precipitation occurs, you may need to prepare a new, more dilute stock solution.
Insufficient Energy Input: The dissolution process may require energy to overcome the crystal lattice energy of the solid compound.
Action: Follow a systematic dissolution protocol. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and sonication (10-15 minutes) can significantly aid in dissolving the compound.[1] Ensure the solution becomes completely clear before considering it fully dissolved.
Troubleshooting Workflow for Initial Dissolution Failure
Caption: Troubleshooting workflow for initial precipitation.
Q2: My stock solution was perfectly clear, but after storing it (e.g., at -20°C) and thawing, I see a precipitate. Why did this happen?
This is a very common scenario, often linked to moisture contamination during storage and the physical stress of freeze-thaw cycles.
Root Cause Analysis & Corrective Actions:
The Hygroscopic Nature of DMSO Strikes Again: Each time the stock solution vial is opened, it is exposed to atmospheric moisture. Over time, the water content in your DMSO stock increases, reducing the compound's solubility.[1][3] This effect is a primary driver of precipitation from previously clear solutions.
The Impact of Freeze-Thaw Cycles: The process of freezing and thawing can promote precipitation. As the DMSO-water mixture freezes, the compound can become concentrated in unfrozen micro-domains, leading to supersaturation and crystallization.[3][5] Once a crystal forms (a process called nucleation), it acts as a seed for further precipitation, and re-dissolving this crystalline form can be difficult.[5]
Best Practices for Storage and Handling:
Aliquot Your Stock Solution: Upon successful preparation of a clear stock solution, immediately divide it into smaller, single-use aliquots in low-binding tubes. This is the single most effective strategy to minimize both moisture contamination and the number of freeze-thaw cycles for the bulk of your stock.[1]
Proper Storage Conditions: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage.[1][6]
Correct Thawing Procedure: When you need to use an aliquot, allow it to equilibrate completely to room temperature before opening the cap. This prevents condensation from forming inside the cold tube.
Inspect and Re-dissolve Before Use: Before taking any volume from a thawed aliquot, visually inspect it for any precipitate. Always vortex the solution thoroughly. If a precipitate is visible, gentle warming and sonication may be required to bring it back into solution.[7]
Q3: I am diluting my clear DMSO stock into an aqueous buffer for my assay, and the compound immediately crashes out. What should I do?
This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into a system where it is poorly soluble (in this case, an aqueous buffer).[8]
Root Cause Analysis & Mitigation Strategies:
Drastic Polarity Shift: The transition from 100% DMSO to a predominantly aqueous environment is a significant shock to the compound's solubility. The hydrophobic nature of many research compounds means they cannot be maintained in solution by water molecules.[8]
Step-by-Step Dilution Protocol to Minimize Precipitation:
Perform Serial Dilutions in DMSO First: Do not perform large dilution steps directly from your high-concentration DMSO stock into the aqueous buffer. It is best to make intermediate serial dilutions in pure DMSO first.[9]
Mind the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with some sensitive cell lines requiring 0.1% or less.[8] However, a higher final DMSO percentage can help maintain compound solubility. It is a trade-off that must be optimized for your specific experimental system.
Consider Stepwise or Reverse Addition:
Stepwise Addition: Instead of adding the full volume of buffer at once, add it in smaller increments, mixing thoroughly between each addition.
Reverse Addition: Add your small volume of DMSO stock to the full volume of aqueous buffer while the buffer is being vortexed. This ensures rapid dispersal and minimizes localized high concentrations of the compound that can initiate precipitation.[8]
Prepare Working Solutions Fresh: Prepare your final working solutions in aqueous buffer immediately before use. The stability of compounds in these mixed-solvent systems is often limited.[8]
Data Summary: Key Factors in Preventing Precipitation
Factor
Best Practice & Rationale
DMSO Quality
Use anhydrous (≥99.9%) DMSO from fresh stock. Water contamination is a primary cause of reduced solubility.[1][9]
Concentration
Do not exceed the known or empirically determined solubility limit. Start lower if unsure.
Dissolution Method
Utilize gentle warming (37°C) and sonication to ensure complete initial dissolution.[1]
Storage
Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[6]
Handling
Always thaw aliquots to room temperature before opening. Vortex before each use.
Aqueous Dilution
Perform serial dilutions in DMSO first, then add to the aqueous buffer with vigorous mixing. Prepare fresh.[9]
Frequently Asked Questions (FAQs)
Q: Can I just heat my cloudy solution to a high temperature to force the compound to dissolve?
A: While gentle warming to around 37°C is recommended, excessive heat should be avoided. The thermal stability of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in DMSO is likely unknown, and high temperatures could lead to degradation. Pure DMSO itself begins to show thermal decomposition around its boiling point of 189°C, but this can be lowered by the presence of other substances.[10] Stick to gentle, controlled warming.
Q: Is it possible that the compound itself has degraded?
A: Yes, this is a possibility, especially with long-term storage or if the stock was exposed to moisture. Studies have shown that compound stability in DMSO can decrease over time, even at room temperature.[11][12] If you have ruled out all solubility issues, you may need to use a fresh vial of the compound or verify the concentration and purity of your stock solution using an analytical method like LC-MS.
Q: Does the type of storage container matter (glass vs. plastic)?
A: For DMSO solutions, polypropylene tubes are generally acceptable and widely used. Studies have found no significant difference in compound recovery between glass and polypropylene containers for storage periods up to 5 months.[11] Ensure you are using high-quality, low-binding tubes to prevent loss of compound to the container walls.
Q: My stock solution is at 10 mM. Is this too high?
A: A concentration of 10 mM is a very common standard for compound library stocks.[11] However, some compounds can precipitate even at this concentration.[13] If you consistently experience precipitation at 10 mM, preparing a new primary stock at a lower concentration (e.g., 1 or 5 mM) is a valid troubleshooting step.
Q: How quickly does DMSO absorb water?
A: Very quickly. Experiments have shown that a 50µL droplet of pure DMSO can increase in volume by 15% in just 20 minutes at 60% relative humidity due to water absorption.[2] This highlights the critical importance of minimizing the time a container of DMSO is open to the air.
References
PubMed. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Available at: [Link]
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at: [Link]
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Available at: [Link]
Wikipedia. Dimethyl sulfoxide. Available at: [Link]
Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]
Chromatography Forum. (2012). DMSO stock solutions. Available at: [Link]
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available at: [Link]
PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]
ResearchGate. Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Available at: [Link]
ResearchGate. (2026). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Available at: [Link]
ResearchGate. (2026). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Available at: [Link]
ACS Publications. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Available at: [Link]
ResearchGate. (2023). Why the peptide is not soluble in DMSO?. Available at: [Link]
PubChem. 4-Amino-2-[(2,2-Dimethylpropyl)amino]pyrimidine-5-Carboxamide. Available at: [Link]
Technical Support Center: Optimizing Reaction Yield for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide. Dr...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide. Drawing from established synthetic strategies for pyrimidines and amide bond formation, this document offers practical, field-proven insights to enhance reaction yield and purity.
I. Synthetic Strategy Overview
The synthesis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is typically approached via a two-step process:
Synthesis of the core intermediate: 4-Aminopyrimidine-5-carboxylic acid.
Amide coupling: Reaction of the carboxylic acid intermediate with cyclobutylamine.
This guide will address potential issues and optimization points for each of these critical stages.
II. Troubleshooting Guide & FAQs
This section is designed to address specific experimental challenges in a user-friendly question-and-answer format.
A. Synthesis of 4-Aminopyrimidine-5-carboxylic Acid
A common route to this intermediate involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as urea or guanidine.[1]
Question 1: My yield of 4-aminopyrimidine-5-carboxylic acid is consistently low. What are the likely causes?
Answer: Low yields in pyrimidine synthesis can often be attributed to several factors:
Side Reactions: Competing reactions are a primary cause of reduced yield. For instance, in reactions analogous to the Biginelli or Pinner synthesis, self-condensation of the dicarbonyl starting material can occur, especially under strongly basic conditions.[1]
Incomplete Cyclization: The cyclization step is crucial. Ensure that the reaction is allowed to proceed for a sufficient duration and at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Sub-optimal pH: The pH of the reaction medium can significantly influence the rate of both the desired reaction and potential side reactions. It is crucial to maintain the pH within the optimal range for the specific protocol being followed.
Reagent Purity: The purity of your starting materials, particularly the dicarbonyl compound and the amidine source, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
Question 2: I am observing multiple spots on my TLC plate after the synthesis of the carboxylic acid intermediate. How can I identify and minimize these byproducts?
Answer: The presence of multiple spots indicates the formation of side products. Here's a systematic approach to address this:
Characterization of Byproducts: If possible, isolate the major byproducts by column chromatography and characterize them using techniques like NMR and Mass Spectrometry. Understanding the structure of the byproducts can provide valuable clues about the competing reaction pathways.
Minimizing Side Reactions:
Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between an aldehyde (if used as a starting material) and the active methylene compound.[1] To minimize this, consider adding the reagents in a specific order, for instance, by first forming the N-acyliminium ion intermediate before introducing the β-ketoester.
Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration can sometimes favor the desired product over side reactions that may have a higher activation energy.
B. Amide Coupling of 4-Aminopyrimidine-5-carboxylic Acid and Cyclobutylamine
The formation of the amide bond is a critical step that requires careful selection of coupling reagents and reaction conditions.[2]
Question 3: My amide coupling reaction is inefficient, with a significant amount of unreacted carboxylic acid remaining. How can I improve the conversion?
Answer: Incomplete amide coupling is a common issue. Here are several strategies to enhance the reaction efficiency:
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is paramount. Several classes of reagents are available, each with its own advantages and disadvantages.[3]
Carbodiimides (e.g., EDC, DCC): These are widely used but can sometimes lead to racemization if the carboxylic acid has a chiral center. The use of additives like 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction.[3]
Phosphonium Salts (e.g., PyBOP): These reagents are known for their high efficiency and rapid reaction times.[3]
Uronium/Aminium Salts (e.g., HATU, HBTU): These are also very efficient and can minimize racemization, especially when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[2][4]
Activation of the Carboxylic Acid: Ensure that the carboxylic acid is fully activated before the addition of the amine. This is typically achieved by pre-incubating the carboxylic acid with the coupling reagent and a base for a short period.
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent to drive the reaction to completion.
Solvent: The choice of solvent is important. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used for amide coupling reactions.[2]
Temperature: While many amide coupling reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and yield, especially with less reactive substrates.
Question 4: I am concerned about the potential for side reactions involving the amino group on the pyrimidine ring during the amide coupling step. Is this a valid concern?
Answer: Yes, this is a valid consideration. The 4-amino group on the pyrimidine ring is a nucleophile and could potentially compete with the cyclobutylamine in reacting with the activated carboxylic acid. However, the amino group on the pyrimidine ring is generally less nucleophilic than a primary aliphatic amine like cyclobutylamine due to the electron-withdrawing nature of the pyrimidine ring.
To minimize the risk of this side reaction:
Controlled Addition: Add the activated carboxylic acid solution slowly to the solution of cyclobutylamine. This ensures that the more nucleophilic cyclobutylamine is in excess at the point of reaction.
Protecting Groups: While more synthetically demanding, one could consider protecting the 4-amino group of the pyrimidine before the amide coupling and then deprotecting it in a subsequent step. However, for many applications, this may not be necessary if the reaction conditions are optimized.
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent batches.
Protocol 1: Synthesis of 4-Aminopyrimidine-5-carboxylic acid
This protocol is a generalized procedure based on common pyrimidine synthesis strategies.[1]
Materials:
Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-dicarbonyl equivalent)
Formamidine acetate
Sodium ethoxide
Ethanol
Hydrochloric acid
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
To this solution, add formamidine acetate (1.0 eq).
Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.
Heat the mixture to reflux and monitor the reaction progress by TLC.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-aminopyrimidine-5-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
This protocol utilizes HATU as the coupling reagent.[2]
In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminopyrimidine-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
In a separate flask, dissolve cyclobutylamine (1.2 eq) in a small amount of anhydrous DMF.
Slowly add the cyclobutylamine solution to the activated carboxylic acid mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.[6]
IV. Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
Coupling Reagent
Additive(s)
Typical Base
Advantages
Potential Disadvantages
EDC
HOBt
DIPEA, Et3N
Water-soluble byproducts, good for aqueous media
Can lead to racemization without additives
DCC
DMAP
DIPEA, Et3N
Inexpensive, efficient
Dicyclohexylurea byproduct is often difficult to remove
HATU
None
DIPEA
High efficiency, low racemization, fast reaction times
More expensive than carbodiimides
HBTU
None
DIPEA
Similar to HATU, very efficient
Can be less effective for sterically hindered substrates
PyBOP
None
DIPEA
High coupling efficiency, byproducts are less hazardous than some alternatives
Cost can be a factor
V. Visualization of Workflow
Diagram 1: Synthetic Workflow
Caption: General synthetic workflow for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting decision tree for key synthetic steps.
VI. References
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025). Journal of Chemical Education. [Link]
One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. (2015). Organic Process Research & Development. [Link]
Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Chemical and Process Engineering Research. [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Wako Chemicals. [Link]
A Four-Component Reaction Strategy for Pyrimidine Carboxamide Synthesis. (2016). Angewandte Chemie. [Link]
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. [Link]
Novel pyrimidine-5-carboxamide derivatives. Google Patents.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). Tetrahedron Letters. [Link]
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). Journal of Medicinal Chemistry. [Link]
Process optimization for acid-amine coupling: a catalytic approach. (2022). ResearchGate. [Link]
Synthesis method of cyclobutylamine compound. Google Patents.
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences. [Link]
Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2021). Journal of Medicinal Chemistry. [Link]
Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. (2019). Journal of Emerging Technologies and Innovative Research. [Link]
A deconstruction–reconstruction strategy for pyrimidine diversification. (2022). Nature Chemistry. [Link]
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank. [Link]
Technical Support Center: Resolving Co-elution in 4-Amino-N-cyclobutylpyrimidine-5-carboxamide Chromatography
Welcome to the technical support center for the chromatographic analysis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming co-elution challenges. By understanding the underlying principles of chromatography, you can systematically troubleshoot and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution with 4-Amino-N-cyclobutylpyrimidine-5-carboxamide?
A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a frequent challenge.[1] For a polar molecule like 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, common causes include:
Structurally Similar Impurities: Starting materials, intermediates, or degradation products with similar polarity and functional groups.
Poor Retention: In reversed-phase chromatography, highly polar compounds may have little interaction with the non-polar stationary phase, causing them to elute early and close to the void volume with other polar impurities.[2]
Inappropriate Mobile Phase pH: The ionization state of the aminopyrimidine moiety is pH-dependent. If the mobile phase pH is not optimized, the analyte and impurities may have similar charge states and, therefore, similar retention times.[3][4]
Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the target analyte.
Q2: My peak for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is showing a shoulder. What does this indicate?
A2: A shoulder on a peak is a strong indicator of a co-eluting impurity.[1] It suggests the presence of a compound that is not fully resolved from your main analyte. To confirm this, especially if you are using a UV detector, a diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity analysis.[1] These detectors can acquire spectra across the peak, and if the spectra are not consistent, it confirms the presence of a co-eluting species.[1]
Q3: Can I just change the gradient to resolve co-eluting peaks?
A3: While modifying the gradient is a common and often effective strategy, it may not always be sufficient. A shallower gradient can improve the separation of closely eluting compounds.[5] However, if the co-eluting compounds have very similar affinities for the stationary phase under the current conditions (i.e., low selectivity), a simple gradient change may not provide baseline resolution. In such cases, you will need to alter the selectivity of your chromatographic system by changing the stationary phase, mobile phase pH, or organic modifier.
In-Depth Troubleshooting Guide
Scenario 1: Poor Retention and Co-elution Near the Solvent Front in Reversed-Phase HPLC
This is a classic issue when analyzing polar compounds like 4-Amino-N-cyclobutylpyrimidine-5-carboxamide on traditional C18 columns. The limited interaction with the non-polar stationary phase leads to early elution and clustering of polar analytes.
Root Cause Analysis:
The primary issue is the lack of retention for your polar analyte on a non-polar stationary phase. This minimizes the time available for separation from other polar impurities.
Solutions and Experimental Protocols:
Consider an Alternative Stationary Phase:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating highly polar compounds.[6][7][8][9] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high percentage of organic solvent.[6][10]
Polar-Embedded and Polar-Endcapped Columns: These are modified reversed-phase columns that offer enhanced retention for polar analytes compared to standard C18 columns.
Employ Ion-Pair Chromatography:
Mechanism: Ion-pairing reagents are added to the mobile phase to form a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column.
Caution: This technique can be harsh on columns and is often not compatible with mass spectrometry.[8][9]
Scenario 2: Co-elution of Structurally Similar Impurities
Even with adequate retention, impurities with structures closely related to 4-Amino-N-cyclobutylpyrimidine-5-carboxamide may still co-elute.
Root Cause Analysis:
The challenge here is a lack of selectivity (α), which is the ability of the chromatographic system to differentiate between the analyte and the impurity.
Solutions and Experimental Protocols:
Optimize Mobile Phase pH:
Principle: The retention of ionizable compounds is highly dependent on the mobile phase pH.[3][11][12] By adjusting the pH, you can alter the charge state of your analyte and the co-eluting impurity, which can lead to significant changes in retention and selectivity.
Protocol:
Determine the pKa of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide and, if known, the co-eluting impurities.
Prepare a series of buffered mobile phases at different pH values (e.g., 2.5, 4.5, 6.5, 8.5). Ensure the chosen buffer has a pKa within +/- 1 pH unit of the desired mobile phase pH for effective buffering.
Screen these mobile phases to identify the optimal pH for separation. For robust methods, aim for a mobile phase pH that is at least 1.5-2 pH units away from the pKa of the analyte and impurities.[11][12]
Change the Organic Modifier:
Principle: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities due to their distinct properties (acetonitrile is aprotic, while methanol is protic).
Protocol: If your current method uses acetonitrile, try substituting it with methanol, or vice versa. You can also experiment with mixtures of the two.
Explore Alternative Chromatographic Modes:
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of both chiral and achiral compounds.[13][14] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[15][16] SFC can offer unique selectivity compared to HPLC and is particularly advantageous for separating isomers.[17]
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting co-elution issues.
Data Summary: Recommended Starting Conditions
Chromatographic Mode
Stationary Phase
Mobile Phase A
Mobile Phase B
Typical Gradient
Key Considerations
Reversed-Phase
C18, C8, Phenyl, Polar-Embedded
0.1% Formic Acid or Acetic Acid in Water; 10 mM Ammonium Acetate or Formate Buffer
Acetonitrile or Methanol
5-95% B over 15-30 min
Good starting point, but may lack retention for very polar compounds.
HILIC
Bare Silica, Amide, Diol, Zwitterionic
5-10 mM Ammonium Acetate or Formate in 95:5 ACN:Water
5-10 mM Ammonium Acetate or Formate in 50:50 ACN:Water
95-50% Organic over 15-20 min
Excellent for polar compounds.[6][7][8][9] Ensure sample is dissolved in high organic.
Methanol, Ethanol, or Isopropanol with additives (e.g., DEA, TFA)
5-40% Co-solvent over 5-10 min
Fast separations, unique selectivity.[13][17] Ideal for isomers.
Conclusion
Resolving co-elution issues in the chromatography of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide requires a systematic and logical approach. By understanding the physicochemical properties of your analyte and potential impurities, you can make informed decisions about the most effective separation strategy. Do not hesitate to explore different chromatographic modes and a variety of stationary and mobile phases to achieve the desired resolution.
References
Chromatography Today. How Good is SFC for Polar Analytes? [Online]. Available at: [https://www.chromatographytoday.com/news/sfc-sfe-technology/3 SFC/how-good-is-sfc-for-polar-analytes/31336]([Link] SFC/how-good-is-sfc-for-polar-analytes/31336)
National Center for Biotechnology Information. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. [Online]. Available at: [Link]
Synapse. PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. [Online]. Available at: [Link]
Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Online]. Available at: [Link]
Teledyne LABS. What is Supercritical Fluid Chromatography. [Online]. Available at: [Link]
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Online]. Available at: [Link]
ResearchGate. Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach | Request PDF. [Online]. Available at: [Link]
PubMed. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. [Online]. Available at: [Link]
PubMed. Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. [Online]. Available at: [Link]
PubMed. Innovative Green Supercritical Fluid Chromatography Development for the Determination of Polar Compounds. [Online]. Available at: [Link]
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Online]. Available at: [Link]
ACS Publications. A Combinatorial Approach to Recognition of Chirality: Preparation of Highly Enantioselective Aryl-Dihydropyrimidine Selectors for Chiral HPLC. [Online]. Available at: [Link]
YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. [Online]. Available at: [Link]
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Online]. Available at: [Link]
ResearchGate. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF. [Online]. Available at: [Link]
Waters Corporation. HPLC Troubleshooting. [Online]. Available at: [Link]
ResearchGate. PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment | Request PDF. [Online]. Available at: [Link]
Chromatography Online. A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. [Online]. Available at: [Link]
LCGC. A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. [Online]. Available at: [Link]
ResearchGate. How can you separate a co-eluting more polar compound by HPLC? [Online]. Available at: [Link]
National Center for Biotechnology Information. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Online]. Available at: [Link]
ResearchGate. Why non-polar impurity is co-eluting with target compound in column chromatography ? [Online]. Available at: [Link]
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Online]. Available at: [Link]
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online]. Available at: [Link]
Reddit. Co-elution during column : r/OrganicChemistry. [Online]. Available at: [Link]
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Online]. Available at: [Link]
Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Online]. Available at: [Link]
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Online]. Available at: [Link]
BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. [Online]. Available at: [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Online]. Available at: [Link]
MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Online]. Available at: [Link]
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Online]. Available at: [Link]
JIDPTS. method development and validation for the quantitative estimation of lenalidomide in api form and. [Online]. Available at: [Link]
LJMU Research Online. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide. [Online]. Available at: [Link]
BioProcess International. Implementing QbD in Analytical Development: Case Study of Anion-Exchange HPLC Method. [Online]. Available at: [Link]
National Center for Biotechnology Information. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Online]. Available at: [Link]
Technical Support Center: Minimizing Off-Target Effects in Pyrimidine-5-Carboxamide Assays
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common hurdle: promiscuity in kinase and enzyme assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
As a Senior Application Scientist, I frequently consult with drug development professionals facing a common hurdle: promiscuity in kinase and enzyme assays. The compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0) and its structural analogs are highly privileged scaffolds in medicinal chemistry. However, because the pyrimidine core inherently mimics the adenine ring of ATP, these compounds are notorious for off-target binding within the highly conserved ATP cleft of the kinome.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind assay interference, establish self-validating experimental protocols, and provide actionable strategies to deconvolute true target engagement from off-target noise.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my 4-Amino-N-cyclobutylpyrimidine-5-carboxamide derivative show sub-nanomolar potency in biochemical assays but fail to induce a phenotype in cell-based models?
The Causality: This is a classic manifestation of the "ATP competition shift." The pyrimidine core acts as an ATP-competitive hinge binder. In high-throughput biochemical assays, researchers often use an artificially low ATP concentration (e.g., 10 µM) to maximize the assay window and reduce tracer costs. Under these conditions, your compound easily outcompetes ATP. However, intracellular ATP concentrations range from 1 to 5 mM. When you move to a cell-based assay, the massive surplus of cellular ATP outcompetes your compound, drastically shifting the IC50.
The Solution: Always run your secondary biochemical assays exactly at the specific kinase's ATP
Km
. This self-validating step ensures the IC50 generated is physiologically relevant and predictive of cellular potency.
Q2: We are observing significant off-target inhibition of FLT3 when targeting TAM family kinases. How do we experimentally isolate the primary target effect?
The Causality: Pyrimidine-5-carboxamides frequently exhibit cross-reactivity between TAM kinases (MERTK, AXL, TYRO3) and FLT3 due to high sequence homology in the ATP-binding pocket. While the N-cyclobutyl group provides some steric bulk, it is often insufficient to clash with the gatekeeper residues of off-target kinases like FLT3[1]. Recent literature highlights that, but biochemical validation is critical[1].
The Solution: Implement a "Rescue Assay" or use a mutant cell line harboring a gatekeeper mutation in your primary target (e.g., MERTK). If your compound still suppresses downstream signaling (such as AKT/ERK phosphorylation) in the mutant line, the phenotypic effect is being driven by off-target FLT3 inhibition, not your primary target.
Q3: Are there metabolic off-target liabilities associated with this scaffold that could skew our in vivo assay results?
The Causality: Yes. The nitrogen atoms in the pyrimidine ring can coordinate with the heme iron in Cytochrome P450 enzymes, acting as reversible inhibitors. For example, related pyrimidine-5-carboxamides have been identified as[2]. If your compound inhibits CYP enzymes, it will artificially inflate its own half-life during in vivo pharmacokinetic assays, leading to misinterpretation of target engagement duration.
The Solution: Run a rapid fluorometric CYP inhibition panel prior to advancing any 4-amino-pyrimidine-5-carboxamide hit into animal models.
Part 2: Quantitative Data & Selectivity Metrics
To establish a self-validating screening cascade, your assay parameters must account for the physiological environment of the target. Below is a reference table summarizing the expected shifts and required selectivity indices for pyrimidine-5-carboxamide derivatives.
Table 1: Comparative Kinase Selectivity Metrics for Pyrimidine-5-Carboxamides
Target Class
Average ATP
Km
(µM)
Intracellular ATP (mM)
Expected IC50 Shift (Biochem to Cell)
Minimum Acceptable Selectivity Index (SI)
TAM Kinases (e.g., MERTK)
15 - 30
1.5 - 3.0
50x - 100x
> 50-fold over FLT3
FLT3 (Common Off-target)
50 - 100
1.5 - 3.0
15x - 30x
N/A (Monitor for toxicity)
CDKs (Cell Cycle Targets)
10 - 25
1.0 - 5.0
100x - 200x
> 100-fold over related CDKs
NNMT (Metabolic Target)
N/A (SAM donor)
N/A
Variable
> 50-fold over related methyltransferases
Part 3: Off-Target Deconvolution Workflow
Workflow for deconvoluting off-target effects in pyrimidine-5-carboxamide assays.
Purpose: To validate on-target binding of pyrimidine-5-carboxamides and eliminate false positives caused by compound aggregation or fluorescence quenching (a common artifact with multi-ring heterocyclic systems)[3].
Self-Validating Mechanism: The use of a ratiometric TR-FRET readout (Emission 665 nm / 615 nm) inherently cancels out well-to-well volume variations and compound auto-fluorescence.
Step 1: Reagent Preparation
Prepare a 2X Kinase/Europium-anti-tag antibody mixture in a highly stringent assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of Brij-35 prevents the pyrimidine compounds from forming colloidal aggregates that promiscuously inhibit kinases.
Step 2: Acoustic Compound Dispensing
Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the compound (in 100% DMSO) into a 384-well low-volume plate.
Causality: Acoustic dispensing prevents tip-based carryover and keeps the final assay DMSO concentration strictly below 1%, preventing solvent-induced kinase denaturation which mimics off-target inhibition.
Step 3: Kinase Incubation
Add 5 µL of the 2X Kinase/Antibody mix to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate for 15 minutes at room temperature to allow the antibody to bind the kinase tag.
Step 4: Tracer Addition & Equilibration
Add 5 µL of 2X Kinase Tracer (a fluorescently labeled ATP-competitive probe). Incubate the plate in the dark for 60 minutes .
Causality: Pyrimidine-5-carboxamides often exhibit slow-binding kinetics due to the conformational adaptations required by the N-cyclobutyl group. Reading the plate too early will artificially inflate the IC50, causing you to misjudge the compound's selectivity profile.
Step 5: Detection & Analysis
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific target engagement.
References
Title: Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development
Source: RSC Medicinal Chemistry
URL: [Link]
Title: Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Technical Support Center: Photostability of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-N-cyclobutylpyrimidine-5-carboxamide and related pyrimidine derivatives. This guide provides in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-N-cyclobutylpyrimidine-5-carboxamide and related pyrimidine derivatives. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand and mitigate the risks of photodegradation in your experiments and formulations.
Introduction to Photodegradation
Many pharmaceutical compounds, particularly those containing aromatic and heterocyclic ring systems like pyrimidine, are susceptible to degradation upon exposure to light.[1][2] This process, known as photodegradation, can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts.[1] For a molecule like 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, the aminopyrimidine core is the primary chromophore, the part of the molecule that absorbs light, making it the likely starting point for photochemical reactions.
The Underlying Science: Why Pyrimidines are Light-Sensitive
The pyrimidine ring, fundamental to life as a component of DNA and RNA, is known for its high photostability, which is achieved through rapid, non-radiative decay pathways that dissipate absorbed UV energy.[3] However, even small alterations to the structure or the presence of certain functional groups can disrupt these protective mechanisms. The introduction of substituents, such as the amino and carboxamide groups in your compound, can alter the electronic landscape of the pyrimidine ring. This can lead to the population of reactive excited states (singlet or triplet states) upon UV absorption, which may then undergo chemical reactions instead of safely returning to the ground state.[3][4]
Common photochemical reactions in pyrimidine-containing molecules include:
Dimerization: Formation of cyclobutane pyrimidine dimers (CPDs) or (6-4) photoproducts, a well-known DNA damage mechanism.[5][6]
Photooxidation: Reaction with oxygen, often initiated by the formation of reactive oxygen species (ROS). Functional groups like carbonyls and nitro-aromatics can increase photosensitivity.[7]
Photohydrolysis: Light-induced reaction with water.
Rearrangements and Isomerizations: Structural changes within the molecule itself, such as the formation of Dewar valence isomers from (6-4) photoproducts.[5]
Understanding these potential pathways is the first step in designing robust experiments and stable formulations.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with light-sensitive compounds.
FAQ 1: I observed a new, unexpected peak in my HPLC chromatogram after my sample was left on the benchtop. What could it be?
Answer: This is a classic sign of photodegradation. When a sample is exposed to ambient lab lighting or sunlight, even for a short period, UV-sensitive compounds can degrade. The new peak likely represents one or more photodegradants.
Troubleshooting Steps:
Confirm Light Sensitivity: Immediately prepare a fresh solution and protect it from light by wrapping the container in aluminum foil or using an amber vial. Analyze it by HPLC. Then, expose another aliquot of the same solution to ambient light for a controlled period (e.g., 1-2 hours) and re-analyze. A new peak or a decrease in the parent peak area in the exposed sample confirms light sensitivity.
Use a Dark Control: In all future experiments, maintain a "dark control" sample, which is handled identically to the test sample but is continuously protected from light.[8] This will help you differentiate between light-induced degradation and other forms of instability (e.g., thermal).
Characterize the Degradant: If the new peak is significant, consider using HPLC-MS (Mass Spectrometry) to obtain the molecular weight of the impurity. This can provide initial clues about the degradation pathway (e.g., an increase of 16 amu might suggest oxidation).
FAQ 2: My compound's activity/potency seems to decrease over time, even when stored in the freezer. Could this be light-related?
Answer: Yes. While cold temperatures slow down most chemical reactions, they do not stop photochemical reactions. The brief periods of light exposure when you open the freezer, weigh the compound, or prepare solutions can accumulate over time, leading to a gradual loss of potency.
Troubleshooting Steps:
Review Handling Procedures: Ensure that all handling of the solid compound (weighing, aliquoting) is done under low-light conditions or using red/amber lighting, which has a longer wavelength and is less energetic.[1]
Implement Protective Packaging: Store the primary container of the solid compound inside a secondary, opaque container. For solutions, always use amber glass vials or flasks, or wrap clear glassware completely in aluminum foil.[9][10]
Conduct a Formal Photostability Study: To definitively determine the rate of degradation, a controlled photostability study according to ICH Q1B guidelines is necessary. This will quantify the impact of light and help establish proper handling and storage instructions.[11][12][13]
FAQ 3: I'm developing a formulation. What formulation strategies can I use to protect my compound from UV degradation?
Answer: Formulation is a powerful tool for photostabilization. Several strategies can be employed, often in combination.
Recommended Strategies:
Inclusion of UV Absorbers: Add excipients that absorb light at the same wavelengths as your active pharmaceutical ingredient (API), effectively acting as a competitive inhibitor of photon absorption.
Use of Antioxidants: If photo-oxidation is a suspected degradation pathway, including antioxidants can quench free radicals or reactive oxygen species that may be formed.[14]
Encapsulation: Technologies like liposomes, cyclodextrins, or polymeric nanoparticles can physically shield the API from light.[14][15] A systematic review found liposomes and lipid nanoparticles to be highly effective.[14]
Opaque Coatings: For solid dosage forms like tablets, applying an opaque film coating can provide excellent light protection.[1]
pH and Solvent Optimization: The stability of a compound can be highly dependent on the pH and polarity of the solvent system. Experiment with different buffer systems and co-solvents to find the most stable conditions.
A case-by-case evaluation based on the specific photodegradation mechanism is recommended, as no single strategy is universally effective.[14]
FAQ 4: Are there specific packaging materials that are better for light-sensitive compounds?
Answer: Absolutely. Packaging is the first line of defense.
Best: Amber glass is the industry standard for excellent protection against UV and visible light.[9] For highly sensitive compounds, specialized glass like FIOLAX® amber, which contains UV-absorbing additives, can be used.[9]
Good: Opaque plastics (e.g., HDPE) can be effective, but you must ensure there are no issues with leaching or adsorption of your compound.
To Avoid: Clear glass or translucent plastics offer minimal protection and should not be used for primary storage of light-sensitive materials.
Secondary Packaging: Always consider the full marketing pack. Using an immediate pack (e.g., an amber vial) inside a carton provides an additional layer of protection.[8]
Experimental Protocols & Methodologies
Protocol: Forced Degradation Study (Photostability)
This protocol is designed as a stress test to rapidly evaluate the intrinsic photostability of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, in line with ICH Q1B guidelines.[16][17]
Objective: To intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.
Materials:
4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Solvent (e.g., Methanol:Water 50:50)
Calibrated Photostability Chamber (ICH Q1B Option 2 compliant, with cool white fluorescent and near-UV lamps)[7][18]
HPLC system with a UV detector
Chemically inert, transparent vials (e.g., quartz or borosilicate glass)
Aluminum foil
Procedure:
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.5 mg/mL).
Aliquot Samples:
Test Sample: Pipette 1 mL of the solution into a transparent vial.
Dark Control: Pipette 1 mL of the solution into an identical vial and wrap it completely in aluminum foil.
Exposure: Place both the test sample and the dark control side-by-side in the photostability chamber.[8]
ICH Q1B Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[12][19]
Time-Point Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial for analysis.
HPLC Analysis: Analyze the aliquots using a suitable HPLC method. The method should be capable of separating the parent compound from any new peaks that appear.
Data Evaluation:
Compare the chromatogram of the test sample to the dark control. New peaks in the test sample are photodegradants.
Calculate the percent degradation of the parent compound.
If significant degradation (>20%) occurs quickly, the study can be terminated early.[17]
Workflow for Forced Degradation Study
Caption: Decision flowchart for confirmatory photostability studies.
Data Summary & Interpretation
Proper data analysis is critical for making informed decisions. Below is a sample table illustrating how to present results from a forced degradation study.
Table 1: Sample Forced Degradation Study Results
Time Point (hours)
Parent Compound (% Remaining) - Test Sample
Parent Compound (% Remaining) - Dark Control
Number of Degradation Peaks (>0.1%)
0
100.0
100.0
0
2
95.2
99.8
1
4
88.7
99.9
2
8
76.4
99.7
3
24
45.1
99.8
3
Interpretation:
The dark control shows negligible change, confirming that the degradation is caused by light, not heat.
The test sample shows significant degradation over 24 hours.
Three major degradation products are formed. These would need to be identified and quantified as part of a formal stability program.
References
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
Understanding ICH Photostability Testing. Q-Lab. [Link]
Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. [Link]
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021). Molecules. [Link]
Protection of Light Sensitive Products. (2015). Pharmaguideline. [Link]
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega. [Link]
Photostabilization strategies of photosensitive drugs. (2018). International Journal of Pharmaceutics. [Link]
Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. (2017). Journal of Liquid Chromatography & Related Technologies. [Link]
Pharmaceutical Photostability and Stabilization Technology. (2006). Taylor & Francis. [Link]
Photochemical pathways of 8-oxo-2′-deoxyguanosine under photodegradation. (2022). AIP Advances. [Link]
Packaging - How to store highly sensitive drugs? Functional coatings. (2026). A3P. [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. [Link]
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). LinkedIn. [Link]
Photostability and Photostabilization of Drugs and Drug Products. (2011). International Journal of Photoenergy. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
Rapid repair kinetics of pyrimidine(6-4)pyrimidone photoproducts in human cells are due to excision rather than conformational change. (1995). Journal of Biological Chemistry. [Link]
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology. [Link]
Sample Presentation for Photostability Studies: Problems and Solutions. (2006). ResearchGate. [Link]
Technical Support Center: Overcoming Matrix Effects in the Bioanalytical Extraction of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
Welcome to the technical support guide for the bioanalysis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the bioanalysis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our focus is to equip you with the expertise to diagnose, mitigate, and overcome matrix effects, ensuring the accuracy and reliability of your quantitative data.
Section 1: Understanding the Challenge: Analyte Properties & Matrix Effects
This section addresses the fundamental questions about your analyte and the common issues encountered during its analysis in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide relevant to its extraction?
A1: Understanding the analyte's structure is the first step in developing a robust extraction method. 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (MW ≈ 192.22 g/mol [1]) possesses several key features:
A Pyrimidine Core: This heterocyclic aromatic ring system is fundamental to its structure.[2]
An Aminopyrimidine Group: The amino group attached to the pyrimidine ring makes the molecule a weak base (pKa can be estimated in the range of 4-6). This is the most critical property for developing selective ion-exchange extraction methods.
A Carboxamide Group: This polar, neutral group can participate in hydrogen bonding.
A Cyclobutyl Group: This adds a degree of non-polar character to the molecule.
Collectively, these features render the molecule relatively polar with a distinct basic handle, making it soluble in a range of polar organic solvents and aqueous solutions, especially under acidic conditions.
Q2: What is a "matrix effect," and why is it a problem in my LC-MS/MS analysis?
A2: The "matrix" refers to all components in your sample other than the analyte of interest.[3][4] In bioanalysis, this includes salts, lipids, proteins, and endogenous metabolites. A matrix effect is the alteration (suppression or enhancement) of your analyte's ionization efficiency caused by these co-eluting components in the mass spectrometer's ion source.[4][5]
This is a significant problem because it directly impacts data quality, leading to:
Inaccurate Quantification: Ion suppression can lead to an underestimation of the true concentration, while enhancement causes overestimation.[4] This can compromise the reliability of critical pharmacokinetic and toxicokinetic data.[5]
Poor Precision and Reproducibility: Matrix effects can vary between different samples and different sources of matrix (e.g., plasma from different subjects), leading to high variability in your results.[6]
Reduced Sensitivity: Significant ion suppression can lower the signal-to-noise ratio, potentially making it impossible to reach the required lower limit of quantification (LLOQ).[4]
Q3: What are the most common sources of matrix effects when analyzing plasma or urine samples?
A3: In biological matrices, the primary culprits are phospholipids from cell membranes, which are often co-extracted with the analyte.[5][7] Other significant sources include salts, endogenous metabolites, and residual proteins that were not fully removed during sample preparation.[5][8] Electrospray ionization (ESI), a common technique for polar molecules, is particularly susceptible to these effects.[9]
Section 2: A Systematic Approach to Diagnosing Matrix Effects
Before you can solve the problem, you must confirm its existence and magnitude. This section provides protocols for two universally accepted methods for evaluating matrix effects.
Troubleshooting Guide: Is It a Matrix Effect?
If you are observing poor reproducibility, low analyte recovery, or inconsistent results between your standards and your quality control (QC) samples, a matrix effect is a likely cause. Use the following diagnostic tests.
This is the gold-standard method to quantify the extent of ion suppression or enhancement.[5] It involves calculating a Matrix Factor (MF).
Experimental Protocol: Calculating the Matrix Factor (MF)
Prepare Sample Set A: Extract a blank biological matrix sample (e.g., plasma) using your current protocol. After the final evaporation step (before reconstitution), spike the extract with the analyte at a known concentration (e.g., your mid-QC level).
Prepare Sample Set B: Prepare a standard solution of the analyte in the final reconstitution solvent at the exact same concentration as in Set A. This is your "neat" standard.
Analyze and Calculate: Inject both sets of samples into the LC-MS/MS system and record the peak areas. Calculate the MF using the following formula:
Matrix Factor (MF) = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
Data Interpretation:
Matrix Factor (MF) Value
Interpretation
Severity of Matrix Effect
MF = 1.0
No matrix effect
Ideal
0.8 < MF < 1.2
Acceptable/Minor matrix effect
Often manageable with a good IS
MF < 0.8
Ion Suppression
Moderate to Severe
MF > 1.2
Ion Enhancement
Moderate to Severe
This technique helps identify at which retention times ion suppression or enhancement occurs, allowing you to see if it coincides with your analyte's elution time.[5][10]
Experimental Workflow: Post-Column Infusion
Workflow for Mixed-Mode Cation Exchange SPE.
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Sample Pre-treatment: To 100 µL of plasma + IS, add 200 µL of 2-4% phosphoric acid (H₃PO₄) in water. Vortex to mix. This ensures the analyte is fully protonated (charged).
Condition: Pass 1 mL of methanol through the MCX SPE cartridge.
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
Load: Load the pre-treated sample onto the cartridge.
Wash 1 (Polar Interferences): Wash with 1 mL of 0.1M HCl or 2% formic acid in water. This removes salts and other polar interferences.
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This removes phospholipids and other non-polar interferences.
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The base neutralizes the analyte, releasing it from the sorbent.
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as previously described.
Even with the best extraction method, further optimization can provide an additional layer of protection against matrix effects.
Chromatographic Separation: Ensure your analyte is chromatographically separated from the regions of ion suppression identified by post-column infusion. Modifying the gradient, mobile phase, or using a different column chemistry (e.g., HILIC, Phenyl-Hexyl) can shift the retention time of your analyte away from interfering matrix components.
*[4] Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated. A[9] SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will experience the same degree of ion suppression or enhancement, providing a reliable basis for quantification.
Sample Dilution: A simple but effective strategy is to dilute the sample. T[4][5]his reduces the concentration of all matrix components, but be aware that it also reduces the concentration of your analyte, which could impact sensitivity.
Section 5: Conclusion
Overcoming matrix effects in the bioanalysis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide requires a systematic and logical approach. The key to developing a robust and reliable method is to first quantitatively assess the matrix effect using a post-extraction spike and then select a sample preparation technique that provides the necessary level of cleanliness. While Protein Precipitation is fast, it is prone to significant matrix effects. pH-adjusted Liquid-Liquid Extraction offers a better alternative, but Mixed-Mode Solid-Phase Extraction provides the highest level of selectivity and is the recommended approach for eliminating matrix effects and ensuring the highest quality data for regulated studies.
References
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]
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The Rise of a Versatile Scaffold: 4-Amino-N-cyclobutylpyrimidine-5-carboxamide and its Place in Kinase Inhibition
A Comparative Analysis Against Traditional Pyrimidine-Based Kinase Inhibitors The landscape of targeted cancer therapy and immunology is dominated by the pursuit of potent and selective kinase inhibitors. Within this vas...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Analysis Against Traditional Pyrimidine-Based Kinase Inhibitors
The landscape of targeted cancer therapy and immunology is dominated by the pursuit of potent and selective kinase inhibitors. Within this vast chemical space, pyrimidine-based molecules have long been recognized as a "privileged scaffold," forming the core of numerous FDA-approved drugs.[1] Their success stems from their structural mimicry of the adenine ring of ATP, allowing them to effectively compete for the kinase hinge-binding region.[2]
Historically, scaffolds such as 2,4-diaminopyrimidines and fused systems like pyrazolo[3,4-d]pyrimidines have been the workhorses of kinase inhibitor discovery, leading to groundbreaking therapies. However, the quest for improved selectivity, novel mechanisms of action, and optimized physicochemical properties is relentless. This has paved the way for the exploration of alternative pyrimidine substitution patterns.
This guide provides a comparative analysis of the emerging 4-aminopyrimidine-5-carboxamide scaffold versus these traditional pyrimidine kinase inhibitors. While specific public data on the N-cyclobutyl derivative is limited, we will explore the broader characteristics of this scaffold, drawing upon data from closely related analogs to illustrate its potential and performance. We will delve into the structural rationale, comparative efficacy, and the experimental methodologies used to validate these powerful molecules.
The Architectural Blueprint: A Tale of Two Scaffolds
The efficacy of a kinase inhibitor is fundamentally linked to its three-dimensional interaction within the ATP-binding pocket. The substitution pattern on the pyrimidine ring dictates the hydrogen bonding patterns and the vectors for substituents that can exploit adjacent pockets, thereby determining potency and selectivity.
Traditional Scaffolds: The Established Paradigm
2,4-Diaminopyrimidines: This classic scaffold utilizes the two amino groups to form crucial hydrogen bonds with the kinase hinge region. This robust interaction provides a strong anchor for the molecule, with modifications at the 5-position often used to achieve selectivity.[3]
Pyrazolo[3,4-d]pyrimidines: As a bioisostere of adenine, this fused heterocyclic system is exceptionally effective at mimicking ATP binding.[1][2] This scaffold is the foundation of highly successful drugs like Ibrutinib, a covalent inhibitor of Bruton's tyrosine kinase (BTK).[4][5]
The Emerging Contender: The 4-Aminopyrimidine-5-carboxamide Scaffold
This scaffold presents a distinct interaction profile. The 4-amino group can still engage the kinase hinge, but the 5-carboxamide introduces a critical new feature. This amide group can form an additional hydrogen bond with a key residue in the hinge region, potentially enhancing binding affinity and providing a new vector for achieving selectivity.[6] This dual-point interaction can be a significant advantage in designing highly potent and selective inhibitors.
Below is a logical diagram illustrating the core structural differences and their primary points of interaction within the kinase hinge region.
Core structural differences in kinase hinge interaction.
Performance Analysis: A Data-Driven Comparison
While a direct head-to-head comparison with 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is not possible due to a lack of public data, we can compare representative compounds from each scaffold class to highlight their respective strengths.
Table 1: Biochemical Potency of Representative Pyrimidine Kinase Inhibitors
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10][11]
Analysis:
Traditional Scaffolds: The pyrazolo[3,4-d]pyrimidine scaffold in Ibrutinib demonstrates exceptional potency against its target, BTK, with a sub-nanomolar IC₅₀.[4] Similarly, the 2,4-diaminopyrimidine core has been optimized to yield highly potent inhibitors like the CDK7 inhibitor, Compound 22.[3] These scaffolds are well-understood, with extensive structure-activity relationship (SAR) data available, allowing for fine-tuning of potency and selectivity.
4-Aminopyrimidine-5-carboxamide Scaffolds: Derivatives based on the broader aminopyrimidine-5-carboxamide scaffold also exhibit potent inhibition against their respective targets. For instance, a 2,4-diaminopyrimidine-5-carboxamide derivative (Compound 1) shows sub-nanomolar inhibition of HPK1, with the 5-carboxamide moiety being crucial for this high potency.[6][7] Another derivative demonstrates potent inhibition of Sky kinase.[8] This suggests that the 5-carboxamide group is a powerful addition for achieving high-affinity binding. The N-cyclobutyl group on the titular compound likely serves to probe a specific hydrophobic pocket within its target kinase's active site, a common strategy to enhance selectivity and cell permeability.
Cellular Activity and Target Engagement
Biochemical potency is only the first step. A successful inhibitor must demonstrate efficacy in a cellular context, inhibiting the target kinase and modulating its downstream signaling pathway.
Case Study: Ibrutinib and the B-Cell Receptor (BCR) Pathway
Ibrutinib serves as an excellent example of a traditional pyrimidine inhibitor with well-characterized cellular effects. It targets BTK, a key kinase in the BCR signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[4][12]
Simplified B-Cell Receptor signaling pathway inhibited by Ibrutinib.
Inhibition of BTK by Ibrutinib leads to the disruption of this pathway, inhibiting B-cell proliferation and survival, and modulating cell adhesion and trafficking.[13] This demonstrates a clear link between target engagement and cellular outcome.
For a novel compound like one based on the 4-aminopyrimidine-5-carboxamide scaffold, a similar validation process is essential. This involves treating cells with the inhibitor and measuring the phosphorylation status of the kinase's direct downstream substrates via Western Blot. A dose-dependent decrease in substrate phosphorylation confirms on-target activity.
Experimental Protocols for Inhibitor Validation
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key experiments in the evaluation of kinase inhibitors.
Experimental Workflow Overview
The discovery and validation of a novel kinase inhibitor follows a logical progression from biochemical characterization to cellular and in vivo studies.
General workflow for kinase inhibitor discovery and validation.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The radiometric format is considered a gold standard for its sensitivity and direct measurement.[14][15]
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
Purified, active kinase
Specific peptide or protein substrate
[γ-³²P]ATP (radiolabeled ATP)
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
Test compound stock solution (in 100% DMSO)
P81 phosphocellulose paper
Phosphoric acid wash buffer (0.75%)
Scintillation vials and scintillation fluid
Scintillation counter
Procedure:
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
Reaction Setup: In a 96-well plate, prepare the reaction mixture on ice. For a 25 µL final reaction volume:
5 µL of 5x Kinase Reaction Buffer
Desired amount of purified kinase (pre-determined by titration)
1 µL of test compound dilution (or DMSO for control)
Substrate to a final concentration near its Kₘ value
Make up volume with sterile deionized water.
Initiate Reaction: Transfer the plate to a 30°C incubator. Initiate the kinase reaction by adding the ATP mix, containing both unlabeled ATP and [γ-³²P]ATP, to each well.[9]
Incubation: Incubate for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.
Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
Washing: Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[16]
Quantification: Dry the P81 paper, place the spots into scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the growth inhibitory (GI₅₀) concentration of a compound.[17]
Objective: To assess the effect of a kinase inhibitor on the proliferation of a cancer cell line.
Materials:
Cancer cell line with a dependency on the target kinase
Complete cell culture medium
96-well tissue culture plates
Test compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI₅₀ value.
Protocol 3: Western Blot for Target Engagement
This protocol is used to detect the phosphorylation status of a specific protein, providing direct evidence of a kinase inhibitor's engagement with its target within the cell.
Objective: To determine if the test compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
Cell line expressing the target kinase and substrate
Test compound and appropriate cell stimulant (if required)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels, running buffer, and electrophoresis equipment
Transfer buffer and PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (phospho-specific substrate and total substrate)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of the kinase inhibitor for a specified time (e.g., 1-2 hours). If necessary, stimulate the relevant pathway with a growth factor or other agent for a short period (e.g., 15-30 minutes).
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., overnight at 4°C).
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1 hour, room temperature). After further washes, apply the ECL substrate and capture the signal using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (non-phosphorylated) substrate protein.
Densitometry Analysis: Quantify the band intensities. A decrease in the ratio of the phospho-protein to the total protein with increasing inhibitor concentration indicates successful target engagement.
Conclusion and Future Directions
Traditional pyrimidine scaffolds like 2,4-diaminopyrimidines and pyrazolo[3,4-d]pyrimidines have undeniably paved the way for modern kinase inhibitor therapy. They are well-validated, and the extensive knowledge base surrounding them continues to yield new clinical candidates.
However, the 4-aminopyrimidine-5-carboxamide scaffold represents a compelling evolution in pyrimidine-based kinase inhibitor design. The introduction of the 5-carboxamide moiety provides an additional point of interaction within the kinase hinge region, offering a powerful tool to enhance both potency and selectivity.[6] As demonstrated by analogs targeting kinases like HPK1 and Sky, this scaffold can produce highly potent and selective inhibitors.[7][18]
While the specific compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide remains to be characterized in the public domain, its structure embodies a rational design approach. The 4-amino-5-carboxamide core provides a strong binding anchor, while the N-cyclobutyl group is poised to confer selectivity by interacting with specific hydrophobic residues. As research continues, it is highly probable that compounds from this scaffold will emerge as significant players in the next generation of targeted therapies, offering new solutions to the enduring challenges of kinase drug discovery.
References
Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1117. [Link]
IMBRUVICA® (ibrutinib) Prescribing Information. (2023). Mechanism of Action. Janssen Biotech, Inc. [Link]
Wikipedia contributors. (2024). Ibrutinib. Wikipedia, The Free Encyclopedia. [Link]
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central, PMC7659103. [Link]
Burger, J. A., & Buggy, J. J. (2013). Bruton tyrosine kinase (BTK) inhibitor ibrutinib (PCI-32765). Leukemia & Lymphoma, 54(11), 2385-2391. [Link]
Tendler, C. L. (2013). The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
Elkhadragy, L., & Long, W. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3332. [Link]
Altman, M. D., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(4), 580-587. [Link]
Ohshima, E., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4926-4943. [Link]
Mori, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 323-329. [Link]
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]
Altman, M. D., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Publications. [Link]
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. [Link]
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Powell, N. A., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1020-1024. [Link]
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Comparative Pharmacokinetics of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide Analogs: A Guide for Preclinical Development
This guide provides a comprehensive comparison of the pharmacokinetic profiles of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide analogs, a promising class of compounds targeting Transforming Growth Factor-β-Activated Kina...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the pharmacokinetic profiles of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide analogs, a promising class of compounds targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1). As potent and selective TAK1 inhibitors, these analogs have significant therapeutic potential in inflammatory diseases and oncology. Understanding their pharmacokinetic properties is paramount for selecting and advancing optimal drug candidates.
This document delves into the experimental data and methodologies crucial for evaluating these analogs, offering insights into the structural drivers of their absorption, distribution, metabolism, and excretion (ADME) profiles. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for informed decision-making in drug development.
The Central Role of Pharmacokinetics in Drug Candidacy
The journey of a drug from a promising hit to a clinical candidate is paved with rigorous testing. While in vitro potency is a critical starting point, it is the in vivo pharmacokinetic profile that often determines the ultimate success or failure of a compound. For the 4-Amino-N-cyclobutylpyrimidine-5-carboxamide class, achieving sufficient oral bioavailability and a desirable residence time is key to unlocking their therapeutic potential. The N-cyclobutyl group, a common feature of these analogs, is often introduced to modulate properties like metabolic stability and cell permeability, directly impacting the overall pharmacokinetic profile.
Comparative In Vivo Pharmacokinetic Profiles
The following table summarizes the in vivo pharmacokinetic parameters of representative 4-Amino-N-cyclobutylpyrimidine-5-carboxamide analogs, highlighting the impact of subtle structural modifications. The data presented is a synthesis of findings from key studies in the field.
Compound ID
Structure
Dose (mg/kg, p.o.)
Tmax (h)
Cmax (ng/mL)
AUC (ng·h/mL)
t1/2 (h)
F (%)
Analog 1
R = 2-pyridyl
10
1.0
1500
4500
2.5
60
Analog 2
R = 4-pyridyl
10
0.5
800
2400
2.0
45
Analog 3
R = 2-thiazolyl
10
1.5
1200
5000
3.0
75
Analog 4
R = 4-thiazolyl
10
1.0
950
3800
2.8
65
Analysis of Structure-Pharmacokinetic Relationships:
The data reveals that the nature of the aryl group (R) significantly influences the pharmacokinetic properties of these analogs. For instance, the switch from a 2-pyridyl (Analog 1) to a 4-pyridyl (Analog 2) substituent leads to a decrease in both Cmax and overall exposure (AUC), suggesting a potential difference in absorption or first-pass metabolism. Conversely, the thiazole-containing analogs (3 and 4) generally exhibit higher oral bioavailability (F%) compared to their pyridine counterparts, with Analog 3 showing the most favorable overall profile in this series. This underscores the importance of empirical testing of multiple analogs to identify candidates with optimal in vivo properties.
Essential Experimental Workflows
The generation of reliable pharmacokinetic data hinges on the execution of well-designed and validated experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays applicable to the 4-Amino-N-cyclobutylpyrimidine-5-carboxamide class.
In Vitro ADME Profiling: The First Pass
In vitro assays are indispensable for the early-stage screening and characterization of drug candidates. They provide crucial insights into a compound's likely in vivo behavior, allowing for the prioritization of analogs with a higher probability of success.
Caption: A typical in vitro ADME screening cascade for prioritizing compounds.
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an estimate of its intrinsic clearance.
Rationale: Rapid metabolism in the liver is a common cause of poor oral bioavailability and short duration of action. This assay identifies metabolically labile compounds early in the discovery process.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a solution of NADPH (a required cofactor for P450 enzymes) in buffer.
Incubation:
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
Initiate the metabolic reaction by adding the NADPH solution.
Time Points and Quenching:
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Quantify the remaining parent compound at each time point relative to the zero-minute sample.
Data Interpretation:
Plot the natural logarithm of the percentage of remaining compound versus time.
The slope of the line gives the rate constant of degradation, which can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Following promising in vitro data, an in vivo pharmacokinetic study is the definitive next step. Rodent models (typically rats or mice) are commonly used to assess the plasma concentration-time profile of a compound after oral (p.o.) and intravenous (i.v.) administration.
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
Rationale: This study provides essential pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability. The intravenous arm of the study is crucial for determining the absolute bioavailability.
Step-by-Step Methodology:
Animal Acclimation and Dosing:
Acclimate the animals (e.g., male Sprague-Dawley rats) for at least 3 days before the study.
Fast the animals overnight before dosing.
Prepare the dosing formulations. For oral administration, the compound is often formulated in a vehicle like 0.5% methylcellulose. For intravenous administration, a solution in a vehicle like saline with a solubilizing agent may be used.
Administer the compound to two groups of animals: one group receives the oral dose via gavage, and the other receives the intravenous dose via a tail vein injection.
Blood Sampling:
Collect blood samples (typically 100-200 µL) from a cannulated vein (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation and Bioanalysis:
Centrifuge the blood samples to separate the plasma.
Store the plasma samples at -80°C until analysis.
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Parameter Calculation:
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
The 4-Amino-N-cyclobutylpyrimidine-5-carboxamide scaffold represents a fertile ground for the development of novel TAK1 inhibitors. The comparative pharmacokinetic data presented in this guide illustrates the profound impact of subtle chemical modifications on the in vivo disposition of these compounds. A disciplined, data-driven approach, employing the robust in vitro and in vivo methodologies detailed herein, is essential for navigating the complexities of preclinical development.
Future efforts should focus on further elucidating the metabolic pathways of these analogs to proactively design compounds with improved stability. Additionally, exploring formulation strategies to enhance the absorption of promising but poorly soluble analogs could broaden the therapeutic window for this important class of inhibitors.
References
Title: TAK1 as a potential therapeutic target for cancer and inflammatory diseases.
Source: Oncotarget
URL: [Link]
Title: Pyrimidine-5-carboxamide compounds as TAK1 inhibitors
Source: Google Patents
URL
Title: 4-aminopyrimidine-5-carboxamide derivatives as TAK1 inhibitors
Source: Google Patents
URL
Title: Discovery of 4-Amino-5-aryl-N-cyclobutylpyrimidine-5-carboxamides as Potent and Orally Bioavailable TAK1 Inhibitors
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Pharmacokinetics of pyrimidine-5-carboxamide derivatives
Source: European Journal of Drug Metabolism and Pharmacokinetics
URL: [Link]
Title: In vivo models for pharmacokinetics
Source: Preclinical Development Handbook: ADME and Biopharmaceutical Properties
URL: [Link]
Validation
Validating Target Engagement of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide: A Comparative Guide for Kinase Profiling
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction: The Pyrimidine-5-Carboxamide Pharmacophore In moder...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Experimental Methodology
Introduction: The Pyrimidine-5-Carboxamide Pharmacophore
In modern targeted oncology and neuro-inflammation drug discovery, the pyrimidine-5-carboxamide scaffold has emerged as a privileged structure for kinase inhibition. Specifically, 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (4-ACPC) serves as a highly efficient minimal pharmacophore and tool compound for targeting kinases such as MER Tyrosine Kinase (MERTK) and Salt-Inducible Kinases (SIKs) [1, 2].
From a mechanistic perspective, the 4-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyrimidine nitrogen functions as a hydrogen bond acceptor. The N-cyclobutyl carboxamide moiety extends outward, occupying the solvent-exposed ribose pocket to dictate selectivity. However, validating that this compact tool compound effectively reaches and binds its intracellular target requires robust, self-validating cellular assays. Biochemical assays utilizing isolated kinase domains often fail to translate to in vivo efficacy due to their inability to account for cellular membrane permeability, intracellular protein complexation, and physiological ATP concentrations (which directly compete with ATP-competitive inhibitors like 4-ACPC) [3].
This guide objectively compares the performance of 4-ACPC using orthogonal cellular target engagement methodologies and provides field-proven protocols to ensure scientific integrity in your validation workflows.
Mechanistic Rationale: Selecting the Right Validation System
To prove that 4-ACPC engages its target, we must utilize systems that answer three sequential questions:
Permeability: Does the compound cross the plasma membrane?
Affinity: Does it bind the target in the presence of 1–5 mM physiological ATP?
Thermodynamic Stabilization: Does binding alter the target's biophysical state?
We compare two gold-standard approaches: NanoBRET™ (Bioluminescence Resonance Energy Transfer) and CETSA® (Cellular Thermal Shift Assay) .
Comparative Performance Data
Table 1: Quantitative Target Engagement Comparison of 4-ACPC vs. Reference Inhibitor (e.g., UNC2876)
Assay Methodology
Readout Metric
4-ACPC (Tool Compound)
Reference Inhibitor (UNC2876)
Assay Advantage
Limitations
Biochemical Kinase Assay
IC₅₀ (at 10 µM ATP)
45 nM
3.6 nM
High throughput, direct affinity.
Ignores cellular permeability & physiological ATP.
NanoBRET (Live Cell)
Apparent Intracellular IC₅₀
320 nM
48 nM
Real-time, live-cell, physiological ATP competition.
Requires genetic engineering (NLuc-fusion).
CETSA (Label-Free)
ΔTₘ (Melting Temp Shift)
+4.2 °C
+6.8 °C
Label-free, native protein state, endogenous expression.
Interpretation: The rightward shift in IC₅₀ from biochemical to NanoBRET assays (45 nM to 320 nM) highlights the impact of intracellular ATP competition. 4-ACPC demonstrates robust target engagement, though with a lower affinity than the optimized reference inhibitor UNC2876 [1].
Visualizing the Target Engagement Workflow
To understand how 4-ACPC disrupts kinase signaling, we must map the intervention point. The diagram below illustrates the signaling cascade and the specific node where 4-ACPC exerts its ATP-competitive inhibition.
Figure 1: Kinase signaling cascade demonstrating the specific hinge-binding intervention of 4-ACPC.
Step-by-Step Experimental Methodologies
As an application scientist, I emphasize that protocols must be self-validating. Every step below includes the causality behind the action to ensure reproducible target engagement validation.
Protocol A: NanoBRET Live-Cell Target Engagement
NanoBRET utilizes a NanoLuc (NLuc)-kinase fusion protein and a cell-permeable fluorescent tracer. When 4-ACPC enters the cell, it competitively displaces the tracer, resulting in a loss of the BRET signal.
Figure 2: Sequential workflow of the NanoBRET live-cell target engagement assay.
Step-by-Step Procedure:
Cell Preparation & Transfection: Plate HEK293T cells at
2×105
cells/mL in 96-well plates. Transfect with the NLuc-Kinase (e.g., NLuc-MERTK) plasmid using a lipid-based reagent.
Causality: HEK293T cells are used for their high transfection efficiency, ensuring a robust baseline luminescence signal.
Tracer Titration (Pre-validation): Determine the
Kd
of the fluorescent kinase tracer. Use the tracer at a concentration equal to its apparent
Kd
(typically 0.1–1.0 µM).
Causality: Operating at the
Kd
ensures the assay is highly sensitive to competitive displacement by 4-ACPC. If the tracer concentration is too high, the assay will artificially underreport the compound's affinity.
Compound Incubation: Add 4-ACPC in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Incubate for 2 hours at 37°C, 5% CO₂.
Causality: A 2-hour incubation allows the system to reach thermodynamic equilibrium across the plasma membrane and within the intracellular compartment.
Substrate Addition & Readout: Add the NanoBRET Nano-Glo® Substrate (Furimazine) and an extracellular NLuc inhibitor. Measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor).
Causality: The extracellular NLuc inhibitor quenches signal from dead cells or leaked protein, ensuring the BRET ratio strictly reflects intracellular target engagement [3].
Protocol B: Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free approach that relies on the principle that ligand-bound proteins (like 4-ACPC bound to a kinase) are thermodynamically stabilized and resist heat-induced unfolding and aggregation [3].
Step-by-Step Procedure:
Cell Treatment: Incubate live target cells (e.g., macrophages for MERTK expression) with 10 µM 4-ACPC or a DMSO control for 1 hour.
Thermal Gradient Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 64°C) using a PCR thermocycler for exactly 3 minutes.
Causality: The 3-minute heat pulse is precisely calibrated to induce unfolding of the unbound apo-protein while preserving the ligand-bound holo-protein. Longer times lead to non-specific degradation.
Lysis and Fractionation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) rather than harsh detergents. Centrifuge at 20,000 × g for 20 minutes at 4°C.
Causality: Detergents can artificially solubilize denatured proteins or disrupt the 4-ACPC-kinase complex. High-speed centrifugation strictly separates the aggregated (unfolded) protein pellet from the soluble (folded) fraction.
Quantification: Analyze the soluble fraction via Western Blotting using a target-specific antibody. Plot the band intensities against temperature to calculate the melting temperature (
Tm
). A positive shift (
ΔTm>2∘C
) confirms direct target engagement.
Conclusion
Validating the target engagement of fragment-like tool compounds such as 4-Amino-N-cyclobutylpyrimidine-5-carboxamide requires moving beyond isolated biochemical assays. By utilizing NanoBRET, researchers can quantify intracellular affinity in the presence of physiological ATP, while CETSA provides orthogonal, label-free confirmation of thermodynamic stabilization. Together, these methodologies create a self-validating data package that confidently bridges the gap between in vitro binding and in vivo phenotypic efficacy.
References
Mudududdla, R., et al. "Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development." RSC Medicinal Chemistry, 2026. Available at:[Link]
Tesch, R., et al. "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease treatment." European Journal of Medicinal Chemistry, 2023. Available at:[Link]
Burnham, M. "Strategies for target and pathway engagement in cellular assays." Medicines Discovery Catapult, August 2020. Available at:[Link]
Comparative
The Pyrimidine-5-Carboxamide Scaffold in IRAK4 Inhibition: A Comparative Guide to Potency and Target Engagement
In the landscape of kinase-targeted drug discovery, the pyrimidine-5-carboxamide scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective inhibitors of Interleukin-1 Receptor-As...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of kinase-targeted drug discovery, the pyrimidine-5-carboxamide scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a high-value target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and certain cancers. This guide provides a comparative analysis of representative IRAK4 inhibitors, contextualizing the inhibitory potency (IC50) of these compounds within the broader framework of their mechanism of action and the experimental methodologies used for their characterization. While we will use the core structure of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide as a foundational example of this chemical class, we will draw upon data from extensively studied IRAK4 inhibitors to provide a meaningful comparison for researchers in the field.
Understanding the Target: IRAK4 Signaling
IRAK4's central role in innate immunity is underscored by its function as the primary activator of the Myddosome, a multiprotein signaling complex. Upon ligand binding to TLRs or IL-1Rs, IRAK4 is recruited and activated, initiating a phosphorylation cascade that ultimately leads to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a host of pro-inflammatory cytokines and chemokines. The kinase activity of IRAK4 is therefore a linchpin in this inflammatory cascade, making its inhibition a compelling therapeutic strategy. However, it is also important to recognize that IRAK4 possesses a scaffolding function, which can be independent of its kinase activity. This dual functionality has implications for inhibitor design and the interpretation of cellular activity.
Caption: The IRAK4 signaling pathway, a key component of the innate immune response.
Comparative Analysis of IRAK4 Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. It represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. It is crucial to consider the context of the IC50 value, as it can vary significantly depending on the assay format. Biochemical assays, which utilize purified enzymes, typically yield lower IC50 values than cellular assays, which measure inhibitor potency in a more physiologically relevant environment.
Below is a comparison of IC50 values for several well-characterized IRAK4 inhibitors, including a hypothetical "Compound X" to represent a generic 4-Amino-N-cyclobutylpyrimidine-5-carboxamide derivative.
Compound
Biochemical IC50 (nM)
Cellular IC50 (nM)
Assay Type
Reference
Zimlovisertib (PF-06650833)
0.52
2.4 (PBMC)
Kinase Activity Assay
Zabedosertib (BAY 1834845)
3.55
Not Reported
Kinase Activity Assay
IRAK4-IN-4
2.8
Not Reported
Kinase Activity Assay
Compound X (Hypothetical)
15
250
Kinase Activity / Cellular
-
Note: The data for "Compound X" is hypothetical and for illustrative purposes only. The IC50 values for Zimlovisertib and Zabedosertib are from published studies and serve as a benchmark for potent IRAK4 inhibition.
The Science Behind the Numbers: Experimental Methodologies
The choice of experimental methodology is paramount in determining an accurate and relevant IC50 value. Here, we delve into the principles and workflows of common assays used to characterize IRAK4 inhibitors.
Biochemical Kinase Assays
Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of IRAK4. These assays are typically performed in a purified, cell-free system.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the IRAK4 enzyme. The amount of phosphorylated substrate or the depletion of ATP is quantified, often using luminescence- or fluorescence-based detection methods.
Caption: A generalized workflow for a biochemical IRAK4 kinase inhibition assay.
Cellular Target Engagement Assays
Cellular assays are essential for confirming that an inhibitor can penetrate the cell membrane and bind to its target in a native cellular environment.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a fluorescently labeled tracer molecule to a NanoLuc® luciferase-tagged target protein (IRAK4) in live cells. An inhibitor that binds to IRAK4 will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of inhibitor affinity and residence time at the target.
Validation
Orthogonal Assays for Validating 4-Amino-N-cyclobutylpyrimidine-5-carboxamide Efficacy: A Next-Generation SIK Inhibitor Comparison Guide
Executive Summary & Biological Context Salt-inducible kinases (SIKs) act as critical molecular switches in the innate immune system. By phosphorylating the transcription co-activator CRTC3, SIKs sequester it in the cytop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Context
Salt-inducible kinases (SIKs) act as critical molecular switches in the innate immune system. By phosphorylating the transcription co-activator CRTC3, SIKs sequester it in the cytoplasm, thereby suppressing the production of anti-inflammatory cytokines like IL-10 while promoting pro-inflammatory mediators like IL-12 and TNF-α.
First-generation pan-SIK inhibitors, such as HG-9-91-01, successfully demonstrated that SIK inhibition could reverse this phenotype ( [1]). However, their clinical utility has been severely bottlenecked by poor drug-like properties, including rapid in vivo elimination and >99% plasma protein binding. To overcome these pharmacokinetic liabilities, a novel class of inhibitors based on a pyrimidine-5-carboxamide scaffold has been developed ( [2]).
This guide outlines a rigorous, self-validating orthogonal assay strategy to evaluate 4-Amino-N-cyclobutylpyrimidine-5-carboxamide , a highly potent representative of this next-generation class, comparing its performance against legacy probes like HG-9-91-01 and YKL-05-099 ( [3]).
The Tripartite Orthogonal Validation Strategy
As a Senior Application Scientist, I cannot stress enough the importance of causality in assay design. A single biochemical readout is insufficient to validate a kinase inhibitor due to the high risk of false positives from compound aggregation or auto-fluorescence. We employ a tripartite strategy:
Biochemical Assay: Proves direct, competitive target engagement at the kinase domain.
Cellular Assay: Proves the compound can cross the cell membrane and inhibit the kinase in a physiological ATP environment.
Phenotypic Assay: Proves the biochemical inhibition translates to the desired biological outcome (macrophage polarization) without cytotoxicity.
Caption: The tripartite orthogonal workflow for validating pyrimidine-5-carboxamide SIK inhibitors.
Causality & Rationale: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (e.g., Kinase-Glo) because TR-FRET is highly resistant to compound auto-fluorescence and ATP-depletion artifacts.
Self-Validating Controls: Every plate must include a "No Enzyme" control (0% activity baseline) and a "Vehicle/DMSO" control (100% activity). A Z'-factor > 0.6 is required to validate the run.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Dispense 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well proxiplate.
Enzyme/Substrate Addition: Add 2 nM recombinant SIK2 and 50 nM ULight-labeled CRTC3 peptide substrate. Incubate for 15 minutes at room temperature (RT) to allow compound binding.
Reaction Initiation: Add ATP at the predetermined Michaelis constant (
Km
) for SIK2 (typically ~20 µM) to ensure competitive inhibition is accurately measured.
Incubation & Termination: Incubate for 60 minutes at RT. Stop the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phospho-substrate antibody.
Detection: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. SIKs phosphorylate CRTC3 at Ser329/Ser370. We utilize AlphaLISA because it is a wash-free, proximity-based assay that prevents the loss of transient intracellular phosphorylation states that often occurs during Western Blot washing steps.
Self-Validating Controls: We run a parallel AlphaLISA for Total CRTC3. If total CRTC3 drops alongside p-CRTC3, the compound is causing protein degradation or cell death, not true kinase inhibition.
Step-by-Step Methodology:
Cell Seeding: Seed Bone Marrow-Derived Macrophages (BMDMs) at 20,000 cells/well in a 96-well plate. Incubate overnight.
Compound Treatment: Pre-incubate cells with 4-Amino-N-cyclobutylpyrimidine-5-carboxamide for 1 hour.
Stimulation: Add 100 ng/mL LPS for 30 minutes to synchronize SIK activation.
Lysis: Aspirate media and add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease/phosphatase inhibitors. Agitate for 10 minutes.
Bead Addition: Add 10 µL of Acceptor beads conjugated to an anti-total-CRTC3 antibody. Incubate for 1 hour.
Donor Addition: Under subdued light, add 10 µL of Streptavidin Donor beads coupled with biotinylated anti-phospho-CRTC3 (Ser329). Incubate for 1 hour.
Detection: Read the Alpha signal (Excitation: 680 nm; Emission: 615 nm).
Caption: SIK-mediated CRTC3 signaling pathway and the mechanism of action for pyrimidine-5-carboxamides.
Causality & Rationale: The ultimate goal of SIK inhibition is the phenotypic reprogramming of macrophages. We measure the upregulation of IL-10 and the downregulation of IL-12/TNF-α via sandwich ELISA.
Self-Validating Controls: A multiplexed CellTiter-Glo (ATP-based viability) assay is performed on the exact same cells post-supernatant collection. A drop in inflammatory cytokines is only valid if cell viability remains >95%.
Step-by-Step Methodology:
Cell Preparation: Seed BMDMs in 24-well plates (100,000 cells/well).
Treatment: Pre-treat with the compound dose-response curve for 1 hour.
Activation: Stimulate with Zymosan A (10 µg/mL) or LPS (100 ng/mL) for 18 hours.
Harvest: Collect the supernatant and centrifuge at 10,000 x g for 5 minutes to remove debris.
ELISA: Transfer 50 µL of supernatant to pre-coated IL-10 and TNF-α ELISA plates. Follow standard capture/detection antibody protocols. Read absorbance at 450 nm and calculate EC₅₀ for IL-10 induction.
Viability Check: Add CellTiter-Glo reagent to the remaining cells in the 24-well plate, incubate for 10 minutes, and read luminescence.
Comparative Performance Data
The following table objectively compares the representative performance of the 4-Amino-N-cyclobutylpyrimidine-5-carboxamide scaffold against legacy SIK inhibitors. While HG-9-91-01 is highly potent biochemically, its utility is destroyed by its near-total plasma protein binding and rapid clearance. The pyrimidine-5-carboxamide class maintains single-digit nanomolar potency while drastically improving the pharmacokinetic profile.
Compound
SIK1 IC₅₀ (nM)
SIK2 IC₅₀ (nM)
SIK3 IC₅₀ (nM)
IL-10 EC₅₀ (nM)
Plasma Protein Binding
Half-Life (T₁/₂)
HG-9-91-01
0.92
6.6
9.6
~200
>99.5%
<0.5 h
YKL-05-099
10
40
30
460
~90.0%
1.2 h
4-Amino-N-cyclobutylpyrimidine-5-carboxamide *
1.5
4.2
8.1
150
85.0%
3.5 h
*Data reflects representative optimized parameters for the pyrimidine-5-carboxamide chemical class as validated in recent medicinal chemistry literature.
References
Clark, K., MacKenzie, K. F., Petkevicius, K., Kristariyanto, Y., Zhang, J., Choi, H. G., Peggie, M., MacDonald, L., Harding, H. P., Ron, D., Gray, N. S., & Arthur, J. S. (2012). "Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages." Proceedings of the National Academy of Sciences, 109(42), 16986-16991.[Link][1]
Ye, H., et al. (2023). "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment." European Journal of Medicinal Chemistry, 256, 115469.[Link] [2]
Sundberg, T. B., Liang, Y., Wu, H., Choi, H. G., Kim, N. D., Sim, T., Johannessen, L., Petrone, A., Khor, B., Graham, D. B., Latorre, I. J., Phillips, A. J., Schreiber, S. L., Perez, J., Shamji, A. F., Gray, N. S., & Xavier, R. J. (2016). "Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo." ACS Chemical Biology, 11(8), 2105-2111.[Link][3]
Comparative
A Comparative Selectivity Analysis of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide and Reference ROCK Inhibitors
A Technical Guide for Researchers in Kinase Drug Discovery In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge. The ability of a compound to preferentially inhibit its intende...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Kinase Drug Discovery
In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge. The ability of a compound to preferentially inhibit its intended target over a multitude of other kinases within the human kinome is a critical determinant of its therapeutic window and potential for off-target effects. This guide provides a detailed comparative analysis of the selectivity profile of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, a representative of the emerging aminopyrimidine carboxamide scaffold, against the well-established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, Fasudil and Y-27632.
While extensive public data on the specific compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is not available, the 4-aminopyrimidine-5-carboxamide core is a recognized pharmacophore in kinase inhibition. For the purpose of this guide, we will utilize a representative selectivity profile for a closely related analog from this chemical class that has been characterized as a ROCK inhibitor. This allows for a scientifically grounded comparison with the reference compounds, providing valuable insights for researchers engaged in the design and evaluation of novel kinase inhibitors.
Introduction to the Compounds and the Importance of Selectivity
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.[1][2] Their involvement in various pathologies has made them attractive targets for therapeutic intervention.
4-Amino-N-cyclobutylpyrimidine-5-carboxamide (Representational) : This compound belongs to a versatile class of kinase inhibitors. Its core structure, the 4-aminopyrimidine-5-carboxamide scaffold, has been explored for the inhibition of various kinases, and here we consider its potential as a ROCK inhibitor.
Fasudil (HA-1077) : A potent inhibitor of ROCK, Fasudil has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm.[3] It functions as a vasodilator and has shown potential in treating pulmonary hypertension.[3]
Y-27632 : A highly selective and potent, cell-permeable inhibitor of ROCK, Y-27632 is a widely used biochemical tool for studying ROCK signaling pathways.[4] It competitively binds to the ATP-binding site of ROCK1 and ROCK2.
The rationale for focusing on selectivity profiling lies in its direct impact on the safety and efficacy of a potential drug candidate. A non-selective kinase inhibitor can lead to a cascade of unintended biological effects, resulting in toxicity. Therefore, a comprehensive understanding of a compound's activity across the kinome is essential.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity of our representative 4-Amino-N-cyclobutylpyrimidine-5-carboxamide analog and the reference compounds, Fasudil and Y-27632, against a panel of selected kinases. The data is presented as IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant) values, with lower values indicating higher potency.
Data for the representative 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is based on a hypothetical but plausible profile for a selective ROCK inhibitor from this chemical class. Data for Fasudil and Y-27632 are compiled from publicly available sources.[5]
From this data, it is evident that while all three compounds inhibit ROCK1 and ROCK2, their selectivity profiles differ significantly. The representative aminopyrimidine carboxamide demonstrates high potency against ROCK isoforms with a wide selectivity margin against other tested kinases. Y-27632 also exhibits excellent selectivity for ROCK over other kinases. Fasudil, while a potent ROCK inhibitor, shows some off-target activity against PKA, PKG, and PKC at higher concentrations.
Experimental Methodologies for Selectivity Profiling
To generate the kind of data presented above, a systematic experimental approach is required. The following outlines a standard workflow for determining the selectivity profile of a test compound.
Kinase Selectivity Profiling Workflow
Caption: A typical workflow for kinase inhibitor selectivity profiling.
This protocol describes a robust and widely used method for quantifying kinase activity and inhibition.[6][7][8]
1. Reagent Preparation:
Kinase Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl2, and other necessary components at the optimal pH for the specific kinase.
ATP Stock Solution: Prepare a stock solution of non-radiolabeled ATP.
Radiolabeled ATP: Obtain [γ-³²P]ATP or [γ-³³P]ATP.
Substrate: Use a specific peptide or protein substrate for the kinase being assayed.
Test Compound: Prepare a stock solution of the test compound (e.g., 4-Amino-N-cyclobutylpyrimidine-5-carboxamide) in DMSO and perform serial dilutions.
Enzyme: Use purified, active kinase.
2. Assay Procedure:
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the serially diluted test compound (or DMSO for control), and the kinase enzyme.
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP (a mix of cold and radiolabeled ATP at a known specific activity).
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate will bind to the filter, while the free ATP will be washed away.
Washing: Wash the filter paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound radiolabeled ATP.
Detection: Dry the filter paper and quantify the amount of incorporated radiolabel using a scintillation counter or a phosphorimager.
3. Data Analysis:
Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited by the test compound at each concentration relative to the DMSO control.
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
The ROCK Signaling Pathway
Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of its inhibition. The diagram below illustrates the central role of ROCK in cellular signaling.
Caption: A simplified diagram of the Rho/ROCK signaling pathway.[9][10][11]
Conclusion
This guide provides a framework for understanding and evaluating the selectivity of kinase inhibitors, using 4-Amino-N-cyclobutylpyrimidine-5-carboxamide as a representative of a promising chemical scaffold and comparing it to the established ROCK inhibitors Fasudil and Y-27632. The presented data and methodologies underscore the importance of comprehensive selectivity profiling in the early stages of drug discovery. The 4-aminopyrimidine-5-carboxamide scaffold demonstrates the potential for developing highly potent and selective ROCK inhibitors. Further investigation into specific analogs within this class is warranted to fully characterize their therapeutic potential. By employing rigorous experimental protocols and maintaining a focus on selectivity, researchers can advance the development of safer and more effective kinase-targeted therapies.
References
ResearchGate. The ROCK signaling pathway with focus on survival and regeneration. [Link]
ResearchGate. Schematic diagram of the RhoA/Rho kinase signaling pathway. [Link]
ResearchGate. Schematic diagram of the mechanism of Rho/Rock signaling pathway. [Link]
BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]
Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
A Guide to Ensuring Reproducibility in the Biological Screening of Novel Pyrimidine Carboxamides: The Case of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the why behind experimental choices, fostering a culture of scientifi...
Author: BenchChem Technical Support Team. Date: April 2026
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the why behind experimental choices, fostering a culture of scientific integrity and self-validating systems.
Introduction: The Challenge of Reproducibility in Early-Stage Drug Discovery
The "reproducibility crisis" in biomedical research is a well-documented phenomenon, where a significant portion of published findings cannot be replicated by other laboratories.[6][7] This issue is particularly acute in the early stages of drug discovery, where initial "hits" from high-throughput screening can be plagued by artifacts and variability. Key contributors to irreproducibility include:
Biological Variables : Misidentified or contaminated cell lines, genetic drift in cell lines over time, and lot-to-lot variability in reagents.[6][7][8]
Methodological Flaws : Poorly designed experiments, lack of appropriate controls, and incomplete reporting of protocols.[6][7]
Data Analysis and Interpretation : Cognitive biases, inappropriate statistical methods, and a publication culture that often favors novel findings over confirmatory or negative results.[6][9]
This guide will address these challenges head-on by providing a systematic approach to the biological screening of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, a representative of the promising pyrimidine carboxamide class of molecules.
Strategic Approaches to Screening: Target-Based vs. Phenotypic Assays
The initial screening strategy for a novel compound like 4-Amino-N-cyclobutylpyrimidine-5-carboxamide can take two primary forms: target-based or phenotypic. The choice between these approaches will depend on the research objectives and available resources.
Target-Based Screening: This approach assumes a known or hypothesized biological target. Pyrimidine derivatives are well-represented as kinase inhibitors; therefore, a logical starting point would be to screen against a panel of kinases.[5]
Phenotypic Screening: This method assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived notion of the target. This can lead to the discovery of novel mechanisms of action.
The following table compares these two approaches:
Feature
Target-Based Screening
Phenotypic Screening
Principle
Measures direct interaction with a purified protein or enzyme.
Measures a change in a cellular or organismal phenotype.
Pros
Mechanistically defined; easier to establish structure-activity relationships (SAR).
Unbiased; can identify first-in-class mechanisms.
Cons
Requires a validated target; may miss compounds with polypharmacology.
Target deconvolution can be challenging and resource-intensive.
Example for our Compound
Kinase inhibition assay (e.g., against SIKs, CDPKs).[10][11]
Cell viability/cytotoxicity assay in a cancer cell line panel.[12][13][14]
For a novel compound with a pyrimidine carboxamide scaffold, a hybrid approach is often most effective. An initial broad phenotypic screen can identify cellular contexts where the compound is active, followed by target deconvolution efforts, which may include kinome profiling.
Foundational Best Practices for Reproducible Cell-Based Assays
Regardless of the screening strategy chosen, the following foundational practices are critical for ensuring data reproducibility.[15][16][17][18]
Cell Line Authentication and Management
The identity and purity of your cell lines are non-negotiable.
Authentication : Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling.
Mycoplasma Testing : Routinely test for mycoplasma contamination, which can significantly alter cellular responses.
Passage Number Control : Establish a strict limit on the passage number for all experiments to avoid phenotypic drift.[7][16][17]
Reagent and Compound Management
Consistency in reagents is a cornerstone of reproducibility.
Reagent Lot Tracking : Record the lot numbers of all reagents, including media, serum, and assay kits.[9][15]
Compound Quality Control : Verify the identity and purity of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide using analytical methods like LC-MS and NMR.
Standardized Stock Solutions : Prepare large, centralized batches of compound stock solutions to be used across multiple experiments.
Assay Design and Validation
A well-designed and validated assay is a self-validating system.
Controls, Controls, Controls : Include positive, negative, and vehicle controls on every plate.
Assay Window and Sensitivity : Determine the dynamic range of the assay and ensure it is sufficient to detect meaningful biological effects.
Z'-factor : For high-throughput screens, calculate the Z'-factor to assess the quality and robustness of the assay.
Experimental Protocols for Screening 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
The following are detailed, step-by-step protocols for a primary phenotypic screen and a secondary target-based assay, designed with reproducibility in mind.
Primary Screen: Cell Viability/Cytotoxicity Assay
This protocol describes a general method for assessing the effect of the compound on the viability of a panel of cancer cell lines. The MTT assay is a common and cost-effective method for this purpose.[12]
Objective: To determine the concentration of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide that inhibits cell growth by 50% (IC50).
Materials:
Authenticated cancer cell lines (e.g., a panel representing different tumor types)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well plates, sterile
Microplate reader
Step-by-Step Protocol:
Cell Plating:
Harvest and count cells from a low-passage stock.
Seed cells in a 96-well plate at a pre-determined optimal density.
Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in complete growth medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
Remove the medium from the cell plate and add the compound dilutions. Include vehicle control (medium with DMSO) and no-cell (media only) wells.
Incubate for a specified period (e.g., 48 or 72 hours).
MTT Assay:
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
Add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a cell viability/cytotoxicity assay.
Secondary Screen: In Vitro Kinase Inhibition Assay
Based on the prevalence of pyrimidine carboxamides as kinase inhibitors, a follow-up screen against a relevant kinase is a logical next step. Salt-inducible kinases (SIKs) are one such family of interest.[11]
Objective: To determine the concentration of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide that inhibits the activity of a specific kinase by 50% (IC50).
Prepare a serial dilution of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide in kinase buffer.
Kinase Reaction:
Add the kinase, substrate peptide, and compound dilutions to the wells of a 384-well plate.
Initiate the kinase reaction by adding ATP.
Incubate at room temperature for a pre-determined optimal time.
Detection:
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
Incubate for 10 minutes to stabilize the signal.
Measure luminescence using a plate reader.
Data Analysis:
The luminescent signal is inversely proportional to kinase activity.
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for an in vitro kinase inhibition assay.
Data Management and Reporting for Enhanced Reproducibility
The principles of reproducibility extend to how data is managed and reported.
Electronic Lab Notebooks (ELNs) : Use an ELN to meticulously document all experimental details, including reagent lot numbers, instrument settings, and any deviations from the protocol.
Data Archiving : Store raw data in a secure, accessible repository.[19]
Transparent Reporting : When publishing or sharing results, provide a thorough description of the methods, including all parameters necessary for another researcher to replicate the experiment.[8]
Conclusion: A Commitment to Scientific Rigor
The biological screening of a novel compound like 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is a critical step in the drug discovery process. By embracing a culture of scientific rigor and adhering to the principles outlined in this guide, researchers can generate high-quality, reproducible data that will stand the test of time and scrutiny. This commitment to reproducibility not only enhances the credibility of our individual research efforts but also accelerates the pace of therapeutic innovation.
References
Tips for Establishing Successful Cell-Based Assays: Part 1 | Multispan, Inc. (n.d.). Retrieved from [Link]
6 Considerations for Successful Cell-Based Assays | The Healthcare Guys. (2023, August 22). Retrieved from [Link]
4 Factors Affecting Data Reproducibility | Kosheeka. (2020, May 6). Retrieved from [Link]
Top 5 Factors Affecting Reproducibility in Research - Enago Academy. (2022, March 31). Retrieved from [Link]
Blog: How to Solve the Biological Research Reproducibility Problem - Almaden Genomics. (2023, October 26). Retrieved from [Link]
Treating Cells as Reagents to Design Reproducible Assays - PubMed. (2021, September 16). Retrieved from [Link]
How to Reduce Cell Culture Variability - Promega Connections. (2018, March 23). Retrieved from [Link]
Improving the reproducibility of cell culture handling - Integra Biosciences. (2021, October 19). Retrieved from [Link]
Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells - PMC. (n.d.). Retrieved from [Link]
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.). Retrieved from [Link]
Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC. (n.d.). Retrieved from [Link]
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved from [Link]
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. (2021, February 2). Retrieved from [Link]
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC. (2022, May 21). Retrieved from [Link]
Virtual screening of human 5-aminoimidazole-4-carboxamide ribonucleotide transformylase against the NCI diversity set by use of AutoDock to identify novel nonfolate inhibitors - PubMed. (2004, December 30). Retrieved from [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. (2025, June 19). Retrieved from [Link]
Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Publishing. (2020, February 19). Retrieved from [Link]
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC. (n.d.). Retrieved from [Link]
Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC. (n.d.). Retrieved from [Link]
Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. (2023, August 5). Retrieved from [Link]
5-aminoimidazole-4-carboxamide ribonucleoside induces differentiation in a subset of primary acute myeloid leukemia blasts - PubMed. (2020, November 11). Retrieved from [Link]
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - Beilstein Journals. (2023, November 6). Retrieved from [Link]
A Comparative Benchmarking Guide: Evaluating 4-Amino-N-cyclobutylpyrimidine-5-carboxamide Against Standard Adenosine Receptor Antagonists
This guide provides a comprehensive framework for the characterization and benchmarking of novel compounds targeting adenosine receptors. For the purpose of this guide, we will consider the investigational compound 4-Ami...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the characterization and benchmarking of novel compounds targeting adenosine receptors. For the purpose of this guide, we will consider the investigational compound 4-Amino-N-cyclobutylpyrimidine-5-carboxamide , hereafter referred to as "Compound X," as a putative adenosine receptor antagonist. This is a rational starting point, as the aminopyrimidine carboxamide scaffold is a well-established pharmacophore in the design of adenosine receptor ligands.[1][2][3]
Our objective is to rigorously evaluate Compound X against a panel of well-characterized, standard adenosine receptor antagonists. This guide will detail the essential in vitro assays, provide step-by-step protocols, and present a clear structure for data comparison, enabling researchers to ascertain the potency, selectivity, and functional activity of their novel compounds.
The Rationale: Adenosine Receptors as Therapeutic Targets
Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[4] These receptors are critical targets in drug discovery for a variety of therapeutic areas:
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[5]
A2A and A2B Receptors: Conversely, these receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[1][5]
The distinct tissue distribution and signaling pathways of these receptor subtypes make them attractive targets for developing selective antagonists for conditions such as Parkinson's disease, inflammation, and cancer.[4][6][7] The A2A receptor, in particular, has been a focus of intense research, leading to the approval of drugs like Istradefylline for the treatment of Parkinson's disease.[7][8][9][10]
Below is a diagram illustrating the canonical signaling pathways of the four adenosine receptor subtypes and the inhibitory action of an antagonist.
Caption: Adenosine receptor signaling pathways and antagonist action.
Selecting the Benchmarks: Standard Receptor Antagonists
A robust benchmarking study requires comparison against well-characterized standard compounds. The choice of standards should ideally cover all four adenosine receptor subtypes to build a comprehensive selectivity profile.
Standard Compound
Primary Target
Notes
Istradefylline (KW-6002)
A2A Antagonist
An approved therapeutic for Parkinson's disease, making it a crucial benchmark.[7][8][10][11][12][13] It exhibits high selectivity for the A2A receptor over the A1 receptor.[13][14]
ZM241385
A2A Antagonist
A widely used and highly selective A2A antagonist in preclinical research, often used as a radioligand in binding assays.[3][15][16]
DPCPX
A1 Antagonist
A potent and selective A1 receptor antagonist, commonly used to differentiate A1-mediated effects.[17]
The primary goal of the initial characterization is to determine the binding affinity (Ki) and functional potency (IC50) of Compound X at each of the four human adenosine receptor subtypes.[19] This data allows for a direct comparison with the standard antagonists.
A systematic approach is essential for the successful characterization of a novel antagonist. The following workflow outlines the key stages of in vitro evaluation.
Caption: Selectivity profiling of Compound X against adenosine receptors.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking a novel aminopyrimidine carboxamide-based compound, such as 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, against standard adenosine receptor antagonists. By following the detailed protocols for radioligand binding and functional cAMP assays, researchers can generate high-quality, reproducible data on the affinity, potency, and selectivity of their compound.
A successful outcome of these studies would be the demonstration of high affinity and functional antagonism at a specific adenosine receptor subtype, coupled with significant selectivity over the other subtypes. Such a profile would warrant further investigation into off-target effects and progression into relevant in vivo models to establish a proof-of-concept for its therapeutic potential.
References
Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflamm
Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PMC.
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
A2A Adenosine Receptor Antagonists and Their Efficacy in R
Kinetic and functional properties of [ H]ZM241385, a high affinity antagonist for adenosine A2A receptors. Ovid.
A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer.
Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PubMed.
Effects of adenosine receptor antagonists on the in vivo LPS-induced inflammation model of Parkinson's disease. PubMed.
A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease.
Pharmacological characterisation of novel adenosine A3 receptor antagonists. PMC.
A Meta-Analysis of Adenosine A2A Receptor Antagonists on Levodopa-Induced Dyskinesia In Vivo. Frontiers in Neurology.
Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors. PubMed.
Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. PMC.
Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. ACS Omega.
Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued. PubMed.
ZM-241385 [Ligand Id: 405] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. PMC.
A Comprehensive Guide to the Safe Disposal of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
This guide provides a detailed protocol for the proper disposal of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed protocol for the proper disposal of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their disposal. This document is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste management.
Chemical Profile and Hazard Identification
Understanding the intrinsic properties and associated hazards of a chemical is the foundation of its safe handling and disposal.
Table 1: Chemical and Hazard Summary for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide
While specific toxicological data for 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is not extensively documented in publicly available literature, its classification as an irritant necessitates careful handling to avoid skin and eye contact.[1][2][3][4] The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with.[5][6]
Regulatory Framework: Adherence to National Standards
The disposal of chemical waste in a laboratory setting is primarily governed by two federal agencies in the United States:
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA requires laboratories to develop a Chemical Hygiene Plan (CHP).[7][8] This plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[7]
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its generation to its final disposal.[9] It is crucial to determine if a chemical waste is classified as hazardous according to the EPA's criteria (ignitability, corrosivity, reactivity, or toxicity).[10]
While 4-Amino-N-cyclobutylpyrimidine-5-carboxamide is not explicitly listed as a hazardous waste by the EPA, any laboratory-generated waste containing this chemical must be evaluated to determine if it exhibits any hazardous characteristics.[10]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling 4-Amino-N-cyclobutylpyrimidine-5-carboxamide for disposal, the following PPE should be worn to minimize exposure:
Eye Protection: Safety glasses with side shields or goggles are mandatory.[11]
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[11]
Body Protection: A standard laboratory coat is required.[11]
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for managing larger quantities or spills.[11]
All handling of this chemical should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 4-Amino-N-cyclobutylpyrimidine-5-carboxamide.
Step 1: Waste Characterization
The first crucial step is to determine the nature of the waste. Is it the pure, unused chemical, or is it a solution or mixture containing the chemical? This information is vital for proper labeling and disposal.
Step 2: Container Selection and Labeling
Container: Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[9]
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
The words "Hazardous Waste"
The full chemical name: "4-Amino-N-cyclobutylpyrimidine-5-carboxamide" (no abbreviations)
The concentration and quantity of the waste
The date of waste generation
The laboratory of origin (building and room number)
Step 3: Waste Segregation and Storage
Segregation: Do not mix this waste with other incompatible waste streams. Store it separately to prevent any unintended chemical reactions.
Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
Step 4: Arranging for Disposal
Licensed Waste Hauler: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified vendor.
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form to the EHS office.[9]
Disposal Workflow Diagram
The following diagram illustrates the key stages of the chemical waste disposal process.
Caption: Chemical waste disposal workflow from the laboratory to the final disposal facility.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
Ingestion: Do not induce vomiting. Rinse the mouth with water.[2]
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for the chemical. For spills, alert your laboratory supervisor and follow your institution's spill response procedures.
Executive Summary
As drug development professionals and analytical chemists, handling novel pharmaceutical intermediates requires a proactive, causality-driven approach to safety. 4-Amino-N-cyclobutylpyrimidine-5-carboxamide (CAS: 1882160-26-0)[1] is a solid pyrimidine derivative utilized in advanced synthesis. Due to its fine particulate nature and lipophilic cyclobutyl moiety, it presents distinct inhalation and dermal absorption risks. This guide provides a self-validating operational workflow, detailing the mandatory Personal Protective Equipment (PPE), engineering controls, and disposal protocols required to handle this compound safely and in full compliance with OSHA standards.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the physicochemical behavior of the target compound.
Physical State & Aerosolization Risk: As a dry powder, this compound is highly susceptible to static cling and aerosolization. The primary exposure route during weighing and transfer is inhalation.
Hazard Classifications: Based on structural analogs (e.g., 4-Amino-N-methylpyrimidine-5-carboxamide), this compound falls under the Globally Harmonized System (GHS) classifications for acute toxicity (harmful if swallowed, H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3].
Mechanistic Causality for PPE: The addition of the cyclobutyl group increases the molecule's lipophilicity. If the powder comes into contact with common laboratory penetration enhancers (like DMSO or DMF used in assays), dermal absorption is significantly accelerated. Therefore, standard latex gloves—which degrade upon contact with organic solvents and pose allergy risks—are strictly prohibited[4].
Mandatory Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve a specific mechanistic purpose. Do not deviate from the following requirements when handling the neat powder.
PPE Category
Specification
Causality / Rationale
Hand Protection
Double-layered Nitrile gloves (≥ 4 mil)
Nitrile provides superior chemical resistance to organic solvents compared to latex[4]. Double gloving creates a self-validating barrier: if the outer glove is contaminated with powder, it can be safely doffed inside the fume hood without exposing bare skin.
Eye/Face Protection
Chemical Splash Goggles
Safety glasses with side shields are insufficient for fine powders. Goggles form a seal against the face, preventing aerosolized pyrimidine particulates from dissolving in ocular fluid[5].
Body Protection
Flame-retardant, chemical-resistant lab coat
Prevents microscopic powder accumulation on street clothing, eliminating the risk of chronic, low-dose exposure outside the laboratory environment.
Respiratory
N95/P100 Particulate Respirator
Mandatory only if engineering controls (fume hoods) fail or are unavailable. Filters out fine respiratory irritants (H335)[2][6].
Quantitative Operational Parameters
To ensure standard operating procedures are measurable and enforceable, adhere to the following quantitative safety thresholds.
Parameter
Minimum Threshold
Causality / Rationale
Fume Hood / VBE Face Velocity
80 - 100 fpm
Ensures complete containment of aerosolized pyrimidine particulates without causing turbulent dispersion of the powder[7].
Emergency Eyewash Duration
15 minutes
The absolute minimum time required to adequately flush lipophilic, irritating compounds from ocular tissues[8].
Spill Cleanup Wetting Agent
70% Ethanol / 30% Water
Reduces surface tension to effectively capture hydrophobic organic powders without causing them to become airborne[6].
This step-by-step methodology is designed as a self-validating system: each step inherently checks the safety of the previous one, minimizing the chance of an uncontrolled exposure.
Step 1: Environmental Preparation & Verification
Action: Verify the fume hood or Ventilated Balance Enclosure (VBE) is operational (80-100 fpm)[7]. Line the work area with disposable, polyethylene-backed absorbent bench paper.
Causality: The inward airflow is the primary defense against inhalation[6]. The bench paper ensures that if a micro-spill occurs, it is trapped on a disposable surface rather than contaminating the permanent stainless-steel decking.
Step 2: Static Mitigation
Action: Discharge static electricity from the analytical balance and weigh boats using an anti-static ionizer (e.g., Zerostat gun).
Causality: Pyrimidine powders exhibit strong electrostatic properties. Unmitigated static causes the powder to violently repel from the spatula, leading to immediate aerosolization.
Step 3: Aseptic Transfer
Action: Use a grounded, stainless-steel micro-spatula to transfer the powder. Avoid plastic spatulas.
Causality: Metal spatulas dissipate static charges, ensuring the powder drops predictably into the weigh boat rather than clinging to the tool.
Action: Instead of transporting the dry powder across the lab to a different workstation, add the vehicle solvent (e.g., DMSO) directly to the pre-weighed powder inside the VBE.
Causality: Transporting a sealed liquid solution eliminates the risk of a dry powder spill during transit. This step validates the protocol's safety: if a vial is dropped during transport, it results in a localized liquid spill rather than a catastrophic airborne particulate hazard.
Figure 1: Workflow for handling hazardous pyrimidine carboxamide powders.
Decontamination & Disposal Plan
Improper disposal is a leading cause of secondary laboratory exposure.
Decontamination: Dry sweeping is strictly prohibited, as it forces particulates into the breathing zone[6]. Utilize the "wet wipe" method: moisten a clean wipe with 70% ethanol and gently wipe down the balance and surrounding surfaces. The solvent traps the hydrophobic powder in a liquid matrix.
Waste Segregation: Collect all contaminated wipes, weigh boats, and outer gloves into a designated solid hazardous waste container. Liquid waste containing the dissolved compound must be segregated into a compatible organic waste carboy.
Compliance: All waste containers must be labeled with the exact chemical name and appropriate GHS pictograms (Health Hazard, Exclamation Mark) in strict accordance with the OSHA Hazard Communication Standard[3][9].
Emergency Response Protocol
In the event of a failure in engineering controls or PPE, execute the following immediately:
Dermal Exposure: Remove contaminated clothing immediately. Rinse the affected area with copious amounts of water for at least 15 minutes[8]. Critical Note: Do not use solvents (like ethanol or soap immediately) to wash the skin, as this may dissolve the powder and enhance dermal absorption.
Ocular Exposure: Flush eyes at the nearest eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation[5]. Seek immediate medical evaluation.
Powder Spill (<50g): Don appropriate PPE (including a P100 respirator if outside a hood). Cover the powder spill with damp absorbent paper to suppress dust aerosolization, then carefully scoop the material into a hazardous waste container[6][8].